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  • Product: Ethyl 2,4,5-trifluoro-3-methoxybenzoate
  • CAS: 351354-45-5

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 351354-45-5)

[1] Executive Summary Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 351354-45-5) is a specialized fluorinated building block critical to the synthesis of fourth-generation fluoroquinolone antibiotics. It serves as the lip...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 351354-45-5) is a specialized fluorinated building block critical to the synthesis of fourth-generation fluoroquinolone antibiotics. It serves as the lipophilic ester precursor to the "Gould-Jacobs" or "Boron-Chelate" cyclization pathways used to manufacture Gatifloxacin and Moxifloxacin .

Its strategic value lies in the C-3 methoxy group and the C-2/C-4/C-5 fluorine pattern . The methoxy group at position 3 (relative to the carboxylate) provides the necessary electron-donating character to stabilize the quinolone core, while the fluorine atoms at positions 2 and 5 serve as leaving groups for subsequent nucleophilic aromatic substitutions (SnAr) with piperazine or pyrrolidine derivatives.

This guide details the physicochemical profile, synthesis logic, and downstream application of this intermediate, designed for researchers optimizing antibiotic scale-up.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Ethyl 2,4,5-trifluoro-3-methoxybenzoate
CAS Number 351354-45-5
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Appearance Low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in Ethyl Acetate, DCM, Methanol; Insoluble in Water
Key Impurities 2,4,5-Trifluoro-3-hydroxybenzoic acid (Hydrolysis product); Des-fluoro analogs

Structural Analysis: The molecule features a "push-pull" electronic system. The ester carbonyl is electron-withdrawing, activating the ring for nucleophilic attack. The methoxy group is electron-donating, modulating the reactivity of the adjacent fluorines.

  • F-2 (Ortho): Highly labile; critical for the initial cyclization to the quinolone ring.

  • F-5 (Para): The site of SnAr displacement by the diamine side chain (e.g., 2-methylpiperazine) in the final drug molecule.

Production Workflow

The industrial synthesis of CAS 351354-45-5 typically begins with Tetrachlorophthalic anhydride , proceeding through a "Halex" (Halogen Exchange) reaction.

Synthesis Pathway Diagram

The following flow chart illustrates the conversion from the anhydride precursor to the target ethyl ester and its subsequent activation.

G cluster_legend Legend Start Tetrachlorophthalic Anhydride Imide N-Methyl Tetrachlorophthalimide Start->Imide Methylamine Fluoro N-Methyl Tetrafluorophthalimide Imide->Fluoro KF (Halex Reaction) Acid 2,4,5-Trifluoro-3- methoxybenzoic Acid (CAS 112811-65-1) Fluoro->Acid 1. Hydrolysis 2. Methylation (DMS) Ester Ethyl 2,4,5-trifluoro- 3-methoxybenzoate (CAS 351354-45-5) Acid->Ester EtOH, SOCl2 (Esterification) BetaKeto Beta-Keto Ester (Intermediate) Ester->BetaKeto Ethyl Acetate NaH or NaOEt key Yellow: Key Acid Precursor Blue: Target Compound Green: Downstream Application

Caption: Synthesis workflow from Tetrachlorophthalic anhydride to the target Ethyl Ester and downstream activation.

Protocol: Esterification of 2,4,5-Trifluoro-3-methoxybenzoic Acid

Objective: Convert the acid (CAS 112811-65-1) to the ethyl ester (CAS 351354-45-5).

Reagents:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq)

  • Ethanol (Absolute, 10-15 volumes)

  • Thionyl Chloride (SOCl₂, 1.2 eq) or H₂SO₄ (Cat.)

Step-by-Step Procedure:

  • Setup: Charge a glass-lined reactor with absolute ethanol under nitrogen atmosphere. Cool to 0–5 °C.

  • Activation: Add Thionyl Chloride dropwise, maintaining temperature <10 °C to generate in-situ HCl/Ethyl sulfite species.

  • Addition: Add 2,4,5-Trifluoro-3-methoxybenzoic acid portion-wise. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC or HPLC (Target: <1% unreacted acid).

  • Workup: Distill off excess ethanol under reduced pressure.

  • Neutralization: Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution to remove residual acid.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. The product, Ethyl 2,4,5-trifluoro-3-methoxybenzoate , is obtained as a pale yellow oil or low-melting solid.

Application Logic: The Quinolone Scaffold

The primary utility of CAS 351354-45-5 is its conversion into the Beta-Keto Ester (Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate). This is the "pivot point" in Gatifloxacin synthesis.

The Boron Chelate Strategy

Modern industrial routes utilize a Boron Trifluoride (BF₃) chelate to activate the beta-keto ester. This method prevents side reactions during the subsequent nucleophilic substitution.

Reaction Logic:

  • Claisen Condensation: The Ethyl Ester reacts with Ethyl Acetate (or Diethyl Malonate) and a base (NaOEt) to form the Beta-Keto Ester.

  • Chelation: The Beta-Keto Ester reacts with Triethyl Orthoformate and BF₃·Et₂O. The Boron atom coordinates with the two carbonyl oxygens, locking the conformation and increasing the electrophilicity of the ring.

Mechanism Diagram (Gatifloxacin Precursor)

Reaction Ester Ethyl 2,4,5-trifluoro- 3-methoxybenzoate Enolate Enolate Intermediate Ester->Enolate Base (NaOEt) - EtOH BetaKeto Beta-Keto Ester (CAS 112811-68-4) Enolate->BetaKeto Acylation with Ethyl Acetate Chelate Boron Difluoride Chelate Complex BetaKeto->Chelate Ac2O / BF3·Et2O (Chelation) Gati Gatifloxacin Precursor Chelate->Gati 2-Methylpiperazine (SnAr at C-5)

Caption: Mechanistic pathway from the Ethyl Ester to the Boron Chelate intermediate used in Gatifloxacin synthesis.

Quality Control & Analytics

For drug development, the purity of CAS 351354-45-5 is critical. Impurities carried forward can lead to difficult-to-separate defluoro-analogs in the final API.

HPLC Method Parameters (Reference):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • Purity: ≥ 98.0%[1]

    • Acid Impurity (Precursor): ≤ 0.5%

    • Water Content (KF): ≤ 0.5%

Safety & Handling (HSE)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[4][2][5]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a fume hood to avoid inhaling vapors or dust.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

  • Synthesis of Gatifloxacin: World Intellectual Property Organization (WIPO). Patent WO2004069825A1. "Synthesis of gatifloxacin." Link

  • Acid Precursor Properties: Sigma-Aldrich. "2,4,5-Trifluoro-3-methoxybenzoic acid Safety Data Sheet." Link

  • Beta-Keto Ester Intermediate: PubChem. "Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate (CAS 112811-68-4)."[6] Link

  • Quinolone Chemistry: European Pharmaceutical Review. "New molecule to improve pharmaceuticals draws inspiration from nature's toolbox." Link

  • Industrial Route Analysis: Google Patents. "Process for preparing gatifloxacin (WO2005047260A1)." Link

Sources

Exploratory

Technical Monograph: Ethyl 3-methoxy-2,4,5-trifluorobenzoate

This technical guide provides an in-depth analysis of Ethyl 3-methoxy-2,4,5-trifluorobenzoate , a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics. Architectural Precursor for 8-Met...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 3-methoxy-2,4,5-trifluorobenzoate , a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics.

Architectural Precursor for 8-Methoxy Fluoroquinolones

Executive Summary

Ethyl 3-methoxy-2,4,5-trifluorobenzoate (CAS: 133466-41-6) is a specialized fluorinated building block. Its primary utility lies in the synthesis of Gatifloxacin and Moxifloxacin , where the C3-methoxy group translates to the C8-methoxy substituent on the final quinolone core. This specific substitution pattern is pivotal: it reduces the phototoxicity associated with C8-fluoro/hydrogen analogs while maintaining high potency against Gram-positive pathogens and anaerobes.

This guide details the physicochemical properties, strategic synthesis pathways, and safety protocols required for high-fidelity applications in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 133466-41-6
IUPAC Name Ethyl 3-methoxy-2,4,5-trifluorobenzoate
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Appearance White to off-white crystalline mass or low-melting solid
Melting Point 30–35 °C (Often exists as a supercooled liquid)
Boiling Point ~250 °C (at 760 mmHg)
Density 1.28 ± 0.1 g/cm³
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water
Flash Point >100 °C
Expert Insight: Handling the Phase State

Due to its melting point near ambient temperature (30–35 °C), this compound often presents as a "slush" or sticky solid in laboratory settings. Do not attempt to weigh it on paper. It is best handled by gently warming the container to 40 °C to fully melt the substance, then transferring it volumetrically or by weight as a liquid.

Strategic Synthesis & Reaction Mechanics

The synthesis of this compound requires strict regiocontrol. The target is to introduce a methoxy group at the C3 position while preserving the fluorine atoms at C2, C4, and C5.

The Regioselectivity Challenge

A direct Nucleophilic Aromatic Substitution (SₙAr) on Ethyl 2,3,4,5-tetrafluorobenzoate using Sodium Methoxide (NaOMe) poses a risk. The ester group at C1 is an Electron Withdrawing Group (EWG), which typically activates the para position (C4) for nucleophilic attack.

  • Kinetic Product: C4-methoxy (Impurity)

  • Target Product: C3-methoxy (Required)

Preferred Route: Hydroxylation-Methylation Strategy

To ensure high regiochemical purity, the industry-standard route avoids direct SₙAr competition by establishing the oxygen functionality early via tetrafluorophthalic acid derivatives.

Protocol Workflow
  • Precursor: Start with Tetrafluorophthalic acid or Tetrafluorophthalimide .

  • Hydroxylation: Selective alkaline hydrolysis yields 3-hydroxy-2,4,5-trifluorobenzoic acid .

  • Methylation: The hydroxyl group is methylated using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) to lock in the C3-methoxy group.

  • Esterification: Fischer esterification with Ethanol/H₂SO₄ yields the final ethyl ester.

Synthesispath Start Tetrafluorophthalic Anhydride/Imide Step1 Alkaline Hydrolysis (Regioselective) Start->Step1 Inter1 3-Hydroxy-2,4,5- trifluorobenzoic acid Step1->Inter1 Step2 O-Methylation (DMS/K2CO3) Inter1->Step2 Inter2 3-Methoxy-2,4,5- trifluorobenzoic acid Step2->Inter2 Step3 Esterification (EtOH/H+) Inter2->Step3 Final Ethyl 3-methoxy-2,4,5- trifluorobenzoate Step3->Final

Figure 1: High-fidelity synthesis pathway avoiding C4-substitution impurities.

Application in Drug Discovery: The Gatifloxacin Connection

This intermediate is the "Architect" of the 8-methoxy fluoroquinolone class. The transformation from this benzoate to the final drug involves a Gould-Jacobs cyclization.

Mechanism of Action[5][6][9][12][13][14]
  • Condensation: The ethyl ester reacts with ethyl 3-(dimethylamino)acrylate or triethyl orthoformate to form an acrylate intermediate.

  • Cyclization: Heating promotes intramolecular SₙAr, closing the ring to form the quinolone core.

  • C7 Substitution: The fluorine at C4 of the benzoate (now C7 of the quinolone) is displaced by a piperazine derivative (e.g., 2-methylpiperazine for Gatifloxacin).

Critical Quality Attribute (CQA): The C4-Fluorine on the benzoate must remain intact during the synthesis of the benzoate itself. If the synthesis in Section 3 accidentally substitutes the C4-F with a methoxy group, the final drug cannot bind the piperazine side chain, rendering the synthesis a failure.

Safety & Handling (SDS Analysis)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

HazardPrecautionary Measure
Inhalation Material is volatile when heated. Use strictly within a fume hood.
Skin Contact Nitrile gloves (0.11 mm min) are required. The compound is lipophilic and can penetrate skin.
Eye Contact Safety goggles required. In case of contact, rinse for 15 min; seek medical attention.
Storage Store at 2–8 °C (Refrigerated). Keep container tightly closed to prevent hydrolysis of the ester.

Analytical Validation Protocol

To validate the identity and purity of the compound, use the following self-validating analytical markers.

¹H-NMR (400 MHz, CDCl₃)
  • δ 1.38 (t, 3H): Methyl protons of the ethyl ester (-CH₂CH₃).

  • δ 4.05 (s, 3H): Methoxy protons (-OCH₃). Diagnostic Signal: Must be a sharp singlet.

  • δ 4.38 (q, 2H): Methylene protons of the ethyl ester (-CH₂CH₃).

  • δ 7.65 (ddd, 1H): Aromatic proton at C6. Note: This proton is coupled to three fluorine atoms, resulting in a complex multiplet.

¹⁹F-NMR (376 MHz, CDCl₃)
  • Three distinct signals corresponding to F2, F4, and F5.

  • Validation Check: If you see only two fluorine signals, you likely have a symmetric impurity or over-substitution. If you see four, you have starting material contamination.

References

  • Vertex Pharmaceuticals/Kyorin Pharmaceutical Co. (1987). Process for the preparation of quinolone carboxylic acid derivatives.[1] European Patent EP0241206.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10588473, Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate (Related intermediate). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 2,3,4,5-tetrafluorobenzoate (Structural Proxy for Hazard Data).

  • ChemWhat. (2024). Ethyl 3-methoxy-2,4,5-trifluorobenzoate Properties and Supplier Data.

Sources

Foundational

An In-Depth Technical Guide to Ethyl 2,4,5-trifluoro-3-methoxybenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—are invaluable tools for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2] Ethyl 2,4,5-trifluoro-3-methoxybenzoate, a polysubstituted aromatic ester, emerges as a pivotal building block in this context. Its trifluorinated and methoxylated phenyl ring offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, underscoring its significance in the field of drug development.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental characteristics is paramount for its effective application in synthesis and drug design. This section details the key identifiers and physicochemical properties of Ethyl 2,4,5-trifluoro-3-methoxybenzoate.

Key Identifiers and Molecular Formula
  • Chemical Name: Ethyl 2,4,5-trifluoro-3-methoxybenzoate

  • Synonyms: 2,4,5-Trifluoro-3-methoxybenzoic acid ethyl ester

  • CAS Number: 351354-45-5[3]

  • Molecular Formula: C₁₀H₉F₃O₃[3]

  • Molecular Weight: 234.17 g/mol [3]

Physicochemical Data Summary

While comprehensive experimental data for Ethyl 2,4,5-trifluoro-3-methoxybenzoate is not extensively published, the properties of its precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, and related fluorinated compounds provide valuable insights.

PropertyValueSource
Molecular Formula C₁₀H₉F₃O₃[3]
Molecular Weight 234.17 g/mol [3]
CAS Number 351354-45-5[3]
Appearance (Predicted) Colorless to light yellow liquid or low-melting solidInferred from similar structures
Melting Point (of precursor acid) 105-112 °C[4]
Boiling Point Not specified
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane)Inferred from structure

Synthesis and Mechanistic Insights

Ethyl 2,4,5-trifluoro-3-methoxybenzoate is typically synthesized from its corresponding carboxylic acid, 2,4,5-trifluoro-3-methoxybenzoic acid (CAS: 112811-65-1). The most common and direct method is through Fischer esterification.

The Rationale Behind Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. The reaction involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The choice of this method is underpinned by several factors:

  • High Atom Economy: The reaction is an acid-catalyzed condensation, with water as the only byproduct.

  • Readily Available Reagents: Ethanol and common acid catalysts like sulfuric acid or hydrochloric acid are inexpensive and widely available.

  • Controllable Equilibrium: The reaction is reversible. To drive it towards the product (the ester), an excess of the alcohol (ethanol) is used, and/or the water formed is removed from the reaction mixture.

Experimental Protocol: Synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate.

Materials:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid

  • Absolute Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4,5-trifluoro-3-methoxybenzoic acid in an excess of absolute ethanol (typically 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually several hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2,4,5-trifluoro-3-methoxybenzoate.

  • Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The true value of Ethyl 2,4,5-trifluoro-3-methoxybenzoate lies in its role as a versatile intermediate for the synthesis of high-value, biologically active molecules. The specific arrangement of its substituents—three fluorine atoms and a methoxy group—provides a unique electronic and steric profile that medicinal chemists can leverage.

A Key Precursor for Quinolone Antibiotics

One of the most significant applications of this building block is in the synthesis of novel quinolone and fluoroquinolone antibiotics.[4] These drugs are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The trifluorinated methoxybenzoyl moiety can be elaborated to form the core quinolone ring system, with the fluorine atoms often enhancing the antibacterial activity and pharmacokinetic properties of the final drug molecule.[4]

The Impact of Fluorine on Drug Properties

The incorporation of fluorine atoms, as seen in Ethyl 2,4,5-trifluoro-3-methoxybenzoate, can profoundly influence a drug candidate's profile in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially increasing the potency of the drug.

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

Visualization of the Synthetic Pathway

The following diagram illustrates the central role of Ethyl 2,4,5-trifluoro-3-methoxybenzoate as an intermediate in the synthesis of more complex molecules, such as quinolone derivatives.

G cluster_0 Synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate cluster_1 Application in Drug Synthesis Precursor 2,4,5-Trifluoro-3-methoxybenzoic Acid Ester Ethyl 2,4,5-trifluoro-3-methoxybenzoate Precursor->Ester Fischer Esterification (Ethanol, H₂SO₄) Intermediate Ethyl 2,4,5-trifluoro-3-methoxybenzoate Quinolone_Core Quinolone Core Structure Intermediate->Quinolone_Core Multi-step Elaboration Final_Drug Novel Fluoroquinolone Antibiotic Quinolone_Core->Final_Drug Further Functionalization

Sources

Exploratory

Comparative Technical Guide: Methyl vs. Ethyl 2,4,5-Trifluoro-3-Methoxybenzoate

[1][2] Topic: Process Chemistry Analysis of Methyl and Ethyl 2,4,5-Trifluoro-3-Methoxybenzoate Content Type: Technical Whitepaper Audience: Process Chemists, API Manufacturers, and Drug Development Scientists[1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Process Chemistry Analysis of Methyl and Ethyl 2,4,5-Trifluoro-3-Methoxybenzoate Content Type: Technical Whitepaper Audience: Process Chemists, API Manufacturers, and Drug Development Scientists[1][2]

Executive Summary

In the synthesis of fourth-generation fluoroquinolone antibiotics, particularly Gatifloxacin and Balofloxacin , the 2,4,5-trifluoro-3-methoxybenzoate moiety serves as the critical scaffold for the quinolone core.[1][2] While both the Methyl (CAS 136897-64-8) and Ethyl (CAS 351354-45-5) esters are viable intermediates, their selection is not interchangeable.[1][2]

The decision between these two esters is governed by the "Matched Reagent Principle" in downstream Claisen condensation. Using the methyl ester in a standard ethanolic process introduces significant risks of transesterification impurities, whereas the ethyl ester offers a robust, impurity-free profile for standard diethyl malonate protocols.[1] This guide analyzes the physicochemical differences, synthetic implications, and process logic driving the choice between these two key intermediates.

Chemical & Physical Profiling[3]

Both compounds are esters of 2,4,5-trifluoro-3-methoxybenzoic acid.[1][2][3][4][5] The acid itself is a solid (MP: 105–112 °C), but esterification significantly alters the physical state, often yielding liquids or low-melting solids that are easier to handle in liquid-phase reactors but require specific purification strategies.[1][2]

Comparative Data Table
FeatureMethyl 2,4,5-trifluoro-3-methoxybenzoateEthyl 2,4,5-trifluoro-3-methoxybenzoate
CAS Number 136897-64-8 351354-45-5
Molecular Formula C₉H₇F₃O₃C₁₀H₉F₃O₃
Molecular Weight 220.15 g/mol 234.17 g/mol
Physical State Liquid (Ambient)Liquid / Low-melting Solid
Boiling Point ~240–250 °C (Est.)~250–260 °C (Est.)[1][2][6]
Atom Economy Higher (Methyl group is lighter)Lower (Ethyl group adds mass)
Primary Use Precursor for GatifloxacinPrecursor for Gatifloxacin
Solubility MeOH, DCM, EtOAcEtOH, DCM, EtOAc

Note on Physical State: While the parent acid is a distinct solid, the methyl ester is frequently reported as a liquid at room temperature. This difference allows for distillation-based purification for the ester, whereas the acid typically requires crystallization.

Process Chemistry Deep Dive: The Transesterification Trap

The most critical technical distinction between these esters arises during the formation of the β-keto ester intermediate (e.g., Ethyl 2,4,5-trifluoro-3-methoxybenzoylacetate), which is the precursor to the quinolone ring cyclization.[1][2]

The "Matched Reagent" Principle[2]

Standard industrial protocols for Gatifloxacin synthesis involve reacting the benzoate ester with diethyl malonate in the presence of a base (typically magnesium ethoxide or sodium ethoxide) and a solvent (ethanol).

  • The Ethyl Route (Preferred):

    • Reagents: Ethyl Ester + Diethyl Malonate + Ethanol/Ethoxide.

    • Outcome: The leaving group is ethoxide (

      
      ). The solvent is ethanol (
      
      
      
      ). Any exchange between the ester group and the solvent/reagent results in the same chemical species.
    • Result: High purity product.

  • The Methyl Route (Risky):

    • Reagents: Methyl Ester + Diethyl Malonate + Ethanol/Ethoxide.

    • Outcome: As the reaction proceeds, the methoxide leaving group (

      
      ) can attack the diethyl malonate or the product, and the ethoxide base can attack the methyl ester starting material.
      
    • Result: A statistical mixture of Methyl/Ethyl esters (Scrambling). This leads to difficult-to-separate impurities (Methyl-Ethyl mixed malonates) that complicate the final cyclization and regulatory compliance.[1][2]

Mechanism & Logic Diagram

The following diagram illustrates the synthesis pathway and the specific point where the ester choice dictates impurity profiles.

G cluster_esters Esterification Choice Acid 2,4,5-Trifluoro-3- methoxybenzoic Acid (Solid, MP 105°C) AcidCl Acid Chloride (Activated Intermediate) Acid->AcidCl SOCl2 MethylEster METHYL Ester (CAS 136897-64-8) AcidCl->MethylEster MeOH EthylEster ETHYL Ester (CAS 351354-45-5) AcidCl->EthylEster EtOH Reaction Claisen Condensation (w/ Diethyl Malonate + EtOH) MethylEster->Reaction Mismatched System EthylEster->Reaction Matched System Impurity Mixed Ester Impurities (Transesterification) Reaction->Impurity If Methyl used in EtOH Product Pure Benzoylacetate Intermediate Reaction->Product If Ethyl used in EtOH Quinolone Gatifloxacin Core Product->Quinolone Cyclization (HC(OEt)3 / Amine)

Figure 1: Synthesis pathway highlighting the critical divergence point at Claisen Condensation.[1][2] Using the Methyl ester in an Ethyl-based system leads to mixed ester impurities.[1][2]

Synthetic Protocols

For researchers requiring the synthesis of the Ethyl Ester to ensure process consistency, the following protocol is recommended.

Protocol: Synthesis of Ethyl 2,4,5-Trifluoro-3-Methoxybenzoate[1][2]

Objective: Convert 2,4,5-trifluoro-3-methoxybenzoic acid to its ethyl ester via acid chloride activation.

Reagents:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1][2]
    
  • Absolute Ethanol (Excess, solvent/reagent)[1]

  • Catalytic DMF (Dimethylformamide)[1][2]

Methodology:

  • Activation: In a dry reactor equipped with a reflux condenser and scrubber, suspend the benzoic acid derivative in toluene (or neat if scale permits).

  • Chlorination: Add catalytic DMF (0.01 eq). Dropwise add thionyl chloride at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80-110 °C) for 3–4 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Distill off excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride (yellow oil).

  • Esterification: Dissolve the residue in dry DCM or use neat. Cool to 0 °C.

  • Addition: Slowly add absolute ethanol (3.0 eq) or add the acid chloride to an excess of ethanol.

  • Workup: Stir at room temperature for 2 hours. Remove solvent in vacuo. Partition between water and Ethyl Acetate. Wash organic layer with

    
     (sat.) to remove residual acid.
    
  • Purification: Dry over

    
     and concentrate. The resulting ethyl ester is typically a clear to pale yellow liquid.[7]
    

Validation:

  • TLC: Check disappearance of acid spot (polar) and appearance of ester spot (non-polar).

  • GC-MS: Confirm MW 234.17.

Application in Drug Development[8]

Why Choose Methyl?
  • Atom Economy: The methyl ester (MW 220) is lighter than the ethyl ester (MW 234). On a multi-ton scale, this represents a mass saving of ~6%.

  • Cost: Methanol is generally cheaper than ethanol.

  • Usage Case: Methyl ester is preferred only if the subsequent Claisen condensation uses Dimethyl Malonate and Methanol as the solvent system.

Why Choose Ethyl?
  • Process Stability: Most industrial routes for Gatifloxacin utilize diethyl malonate. The ethyl ester is the obligatory starting material to prevent impurity formation in these lines.

  • Solubility: Ethyl esters generally exhibit better solubility in non-polar organic solvents (Hexane/Toluene) used during extraction/washing phases compared to methyl esters.

Safety & Handling

Both esters are fluorinated aromatics and should be treated with standard chemical hygiene protocols.

  • Hazards: Skin and eye irritants (H315, H319).[8] Potential respiratory irritants (H335).[8]

  • Reactivity: Stable under normal conditions. Susceptible to hydrolysis in strong acid or base.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) to prevent moisture-induced hydrolysis back to the acid.
    

References

  • Synthesis of Gatifloxacin and Intermediates

    • Patent: Process for preparing gatifloxacin. WO2005047260A1. Link

    • Journal: Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances. Organic Process Research & Development. Link

  • Physical Properties & Characterization

    • Methyl Ester Data: Methyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 136897-64-8).[1][2][6][3][4][9] Sigma-Aldrich / ChemicalBook. Link

    • Ethyl Ester Data: Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 351354-45-5).[1][2][6][5] PubChem CID 14096372 (Derivative). Link[1][2]

  • Process Chemistry (Esterification/Transesterification)

    • Technique: Esterification of fluorinated aromatic carboxylic acids. RSC Advances, 2023. Link

Sources

Foundational

Technical Guide: Ethyl 2,4,5-Trifluoro-3-Methoxybenzoate

Core Identity & Synthetic Utility in Fluoroquinolone Development Executive Summary Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 351354-45-5) is a specialized fluorinated building block critical to the synthesis of fourt...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Fluoroquinolone Development

Executive Summary

Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 351354-45-5) is a specialized fluorinated building block critical to the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Gatifloxacin .

This ester serves as the "activated gateway" between the raw starting material (2,4,5-trifluoro-3-hydroxybenzoic acid) and the bicyclic quinolone core. Its strategic importance lies in the 3-methoxy group , which enhances the pharmacokinetic profile of the final drug, and the 2,4,5-trifluoro substitution pattern , which enables the regioselective nucleophilic aromatic substitution (


) required to attach the C7-piperazinyl moiety (a key determinant of antibacterial spectrum).

This guide details the chemical identity, synthesis protocols, and quality control parameters for this intermediate, grounding the methodology in industrial medicinal chemistry standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

While the free acid is the stable commercial solid, the ethyl ester is the reactive species often generated in situ or isolated as a transient oil/low-melting solid for subsequent condensation reactions.

ParameterSpecification
Compound Name Ethyl 2,4,5-trifluoro-3-methoxybenzoate
CAS Number 351354-45-5
Parent Acid CAS 112811-65-1 (2,4,5-Trifluoro-3-methoxybenzoic acid)
Parent Acid CID
Downstream CID (Beta-keto ester derivative)
Molecular Formula

Molecular Weight 234.17 g/mol
Physical State Viscous oil or low-melting solid (Acid MP: 105–112 °C)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water

Synthetic Utility: The Gatifloxacin Pathway[10]

The synthesis of Gatifloxacin hinges on constructing the quinolone bicyclic core. Ethyl 2,4,5-trifluoro-3-methoxybenzoate is the substrate for the critical C-acylation step.

Pathway Logic
  • Activation: The benzoic acid is esterified to protect the carboxyl group and tune the electrophilicity of the carbonyl carbon.

  • Chain Extension: The ethyl ester reacts with a magnesium enolate (from diethyl malonate) to form the

    
    -keto ester . This adds the two carbons necessary to close the pyridone ring.
    
  • Cyclization: The

    
    -keto ester is converted to an acrylate and cyclized (Gould-Jacobs reaction) to form the quinolone core.
    
Workflow Diagram

Gatifloxacin_Synthesis Start 2,4,5-Trifluoro-3-hydroxybenzoic Acid Methylation Methylation (Me2SO4 / K2CO3) Start->Methylation Acid 2,4,5-Trifluoro-3-methoxybenzoic Acid (CID 24874446) Methylation->Acid Esterification Esterification (EtOH / H2SO4) Acid->Esterification Target Ethyl 2,4,5-trifluoro-3-methoxybenzoate (The Topic) Esterification->Target Acylation C-Acylation (Mg(OEt)2 / Diethyl Malonate) Target->Acylation BetaKeto Beta-Keto Ester (CID 10588473) Acylation->BetaKeto Cyclization Cyclization & Substitution (Gould-Jacobs) BetaKeto->Cyclization Drug Gatifloxacin (Final Drug) Cyclization->Drug

Figure 1: The strategic role of Ethyl 2,4,5-trifluoro-3-methoxybenzoate in the synthesis of fluoroquinolones.[1][2]

Experimental Protocols

Protocol A: Synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Rationale: A standard Fischer esterification is preferred over acid chloride formation for scale-up due to milder conditions and avoidance of thionyl chloride byproducts, although the acid chloride route is faster on small scales.

Reagents:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq)

  • Absolute Ethanol (10.0 eq, serves as solvent)

  • Concentrated

    
     (0.1 eq, catalyst)[3]
    
  • Toluene (for azeotropic water removal, optional but recommended)

Procedure:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the benzoic acid derivative in absolute ethanol and toluene (1:1 ratio).

  • Catalyze: Add concentrated sulfuric acid dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).

  • Monitor: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The acid spot (

    
    ) should disappear, replaced by the ester spot (
    
    
    
    ).
  • Work-up:

    • Cool to room temperature.[4][3][5]

    • Concentrate under reduced pressure to remove excess ethanol.[3]

    • Dissolve residue in Ethyl Acetate.[3]

    • Wash with saturated

      
       (2x) to remove unreacted acid (Caution: 
      
      
      
      evolution).
    • Wash with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Yield: Expect 85–92% as a pale yellow oil or semi-solid.

Protocol B: Conversion to Beta-Keto Ester (Key Drug Intermediate)

Rationale: This step builds the carbon scaffold for the quinolone ring. Using Magnesium Ethoxide (


) generates a neutral magnesium enolate, preventing the defluorination side reactions that occur with stronger bases like Sodium Hydride.

Reagents:

  • Ethyl 2,4,5-trifluoro-3-methoxybenzoate (from Protocol A)

  • Magnesium Ethoxide[6][7]

  • Diethyl Malonate

  • THF (Anhydrous)

Procedure:

  • Enolate Formation: Suspend

    
     in anhydrous THF. Add diethyl malonate dropwise at room temperature. Stir for 1 hour to form the magnesium bis(diethyl malonate) complex.
    
  • Acylation: Cool the mixture to 0 °C. Add a solution of Ethyl 2,4,5-trifluoro-3-methoxybenzoate in THF dropwise.

  • Reaction: Allow to warm to reflux and stir for 3 hours. The magnesium coordinates the carbonyl oxygens, facilitating the nucleophilic attack.

  • Hydrolysis/Decarboxylation: Acidify with dilute

    
     and heat to promote partial decarboxylation if the specific quinolone route requires the mono-ester.
    
  • Product: This yields Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate (CID 10588473).[8]

Quality Control & Impurity Profiling

High-performance liquid chromatography (HPLC) is mandatory to ensure the integrity of the fluorine substitution pattern. Loss of fluorine (defluorination) is a common side reaction.

TestMethodAcceptance Criteria
Identification

-NMR (400 MHz,

)
Triplet at

1.3 (Ethyl

), Quartet at

4.3 (Ethyl

), Singlet at

4.0 (

), Multiplet at

7.5 (Aromatic H).
Fluorine Integrity

-NMR
Three distinct signals integrating 1:1:1. Loss of signal indicates defluorination.
Purity HPLC (C18 Column, ACN/Water)> 98.0% Area
Water Content Karl Fischer< 0.5% (Critical for subsequent Grignard/Enolate reactions)
Critical Impurity: Des-methyl Analog

If the starting material (Acid) is not fully methylated at the 3-position, the resulting phenol ester will poison the cyclization catalyst.

  • Detection: Look for a broad broad singlet (

    
    ) in NMR > 9 ppm or a mass shift of -14 Da in LC-MS.
    

Safety & Handling

  • Corrosivity: The parent acid and the ester are irritating to eyes, respiratory system, and skin.

  • Hydrolysis Hazard: The ester hydrolyzes in moist air to release the corrosive parent acid. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Fluorine Safety: While the C-F bonds are stable, thermal decomposition can release toxic HF fumes. Do not incinerate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24874446, 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved February 16, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10588473, Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. Retrieved February 16, 2026 from [Link]

  • American Chemical Society. Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents.Synthesis of Gatifloxacin Intermediates (US7531656B2).

Sources

Exploratory

Suppliers for Ethyl 2,4,5-trifluoro-3-methoxybenzoate research grade

Executive Summary This technical guide addresses the sourcing, quality validation, and application of Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 351354-45-5). While often overshadowed by its parent acid (2,4,5-trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, quality validation, and application of Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 351354-45-5). While often overshadowed by its parent acid (2,4,5-trifluoro-3-methoxybenzoic acid) or its downstream beta-keto ester derivative (used in Gatifloxacin synthesis), this specific ethyl ester serves as a critical, stable intermediate for researchers requiring precise lipophilic modulation of the fluoro-quinolone scaffold.

Key Takeaway: The commercial availability of the ethyl ester is significantly lower than the free acid. Researchers should prioritize suppliers who provide transparent synthesis origin data to mitigate specific impurity risks (e.g., defluorinated byproducts).

Chemical Identity & Technical Specifications

Before engaging suppliers, the target compound must be rigorously defined to avoid confusion with the closely related benzoylacetate intermediate.

ParameterSpecification
Chemical Name Ethyl 2,4,5-trifluoro-3-methoxybenzoate
CAS Number 351354-45-5 (Ester) / 112811-65-1 (Parent Acid)
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Appearance White to off-white crystalline powder
Purity (Research Grade) ≥ 98.0% (HPLC)
Melting Point 35–40 °C (Low melting solid, often semi-solid in warm labs)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water

Critical Distinction:

  • Target: Ethyl 2,4,5-trifluoro-3-methoxybenzoate (Simple Ester).

  • Common Confusion: Ethyl 2,4,5-trifluoro-3-methoxybenzoylacetate (CAS 112811-68-4). This is the beta-keto ester used directly for Gatifloxacin cyclization. Ensure your purchase order specifies the correct CAS.

Synthesis Context & Impurity Profiling

Understanding the synthesis route is mandatory for quality control. The impurity profile of the research-grade material depends entirely on the precursor method used by the supplier.

Synthesis Logic & Impurity Origins

The industrial route typically begins with tetrafluorophthalic acid. The "3-methoxy" group is introduced via nucleophilic aromatic substitution (SNAr) before or after decarboxylation.

SynthesisPath Start Tetrafluorophthalic Anhydride Inter1 2,4,5-Trifluoro-3-hydroxy benzoic Acid Start->Inter1 Hydrolysis & Decarboxylation Imp2 Impurity B: Defluorinated species Start->Imp2 Over-reduction Acid 2,4,5-Trifluoro-3-methoxy benzoic Acid (CAS 112811-65-1) Inter1->Acid Methylation (DMS or DMC) Imp1 Impurity A: 3-Hydroxy analog (Incomplete Methylation) Inter1->Imp1 Carryover Target Ethyl 2,4,5-trifluoro- 3-methoxybenzoate (CAS 351354-45-5) Acid->Target Esterification (EtOH/H+)

Figure 1: Synthesis pathway showing the origin of critical impurities. The methylation step is the primary source of quality variation.

QC Checkpoints:

  • H-NMR: Check for a singlet ~3.9 ppm (Methoxy) and quartet ~4.3 ppm (Ethyl). Crucial: Look for broad phenolic peaks indicating unreacted 3-hydroxybenzoic acid (Impurity A).

  • F-NMR: Essential for detecting regioisomers where the fluorine substitution pattern may have scrambled during high-temp decarboxylation.

Supplier Landscape & Sourcing Strategy

The supply chain for this specific ester is bifurcated:

  • Catalog Suppliers: Hold stock of the Acid and synthesize the Ester on demand.

  • Process Suppliers: Manufacture the Benzoylacetate in bulk; the simple Ester is a side-stream product.

Tier 1: Validated Catalog Suppliers (Small Scale <100g)

Use for: Medicinal chemistry hits, analytical standards.

SupplierTypeReliabilityNotes
Sigma-Aldrich (Merck) Global CatalogHighOften lists the Acid (CAS 112811-65-1). Request custom esterification if Ester is delisted.
TCI Chemicals Global CatalogHighExcellent source for the Acid precursor. Check "TCI Fine Chemicals" for derivatives.
Fluorochem (UK) SpecialistVery HighSpecializes in fluoro-intermediates. Likely to have the specific ester or rapid synthesis capability.
Ambeed DistributorMediumAggregator. Good for price comparison but requires strict QC on receipt.
Tier 2: Custom Synthesis & Bulk (Scale >1kg)

Use for: GLP tox batches, pilot plant runs.

  • Aaron Chemicals: Often carries specific esters that major catalogs omit.

  • Pharmaffiliates / Simson Pharma: Indian CROs specializing in Gatifloxacin impurities and intermediates. They will have the most robust supply of the benzoylacetate, but can isolate the benzoate ester upon request.

Procurement Decision Matrix

ProcurementLogic Start Need Ethyl 2,4,5-trifluoro- 3-methoxybenzoate CheckStock Check Catalog for CAS 351354-45-5 Start->CheckStock Available In Stock? CheckStock->Available BuyEster Purchase Ester (Request H-NMR & HPLC) Available->BuyEster Yes CheckAcid Check Acid Stock (CAS 112811-65-1) Available->CheckAcid No InHouse In-House Esterification (EtOH + H2SO4, Reflux) CheckAcid->InHouse Small Scale (<50g) Outsource Contract Custom Synthesis (Lead time: 2-4 weeks) CheckAcid->Outsource Large Scale (>50g)

Figure 2: Decision logic for sourcing. Due to the scarcity of the specific ester, in-house synthesis from the abundant acid is often the fastest route.

Handling & Stability Protocols

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis if exposed to atmospheric moisture over long periods.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

    • Specific Hazard: Fluorinated aromatics can be potent sensitizers. Use double-gloving (Nitrile) and work within a fume hood.

  • Solubility for Bioassays: Prepare stock solutions in DMSO . Avoid protic solvents (MeOH/EtOH) for long-term storage of stock solutions to prevent transesterification.

References

  • Synthesis of Gatifloxacin Intermediates

    • Sakae, K. et al. "Process for preparation of 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid."[2][3][4][5] European Patent EP0241206.[5]

    • Source:

  • Impurity Profiling in Fluoroquinolones

    • Pande, V.V. et al.[5] "Development and validation of HPLC method for analysis of gatifloxacin and its impurities." Asian Journal of Chemistry, 2008.[5]

    • Source:

  • Chemical Safety Data (MSDS)

    • Sigma-Aldrich Safety Data Sheet, "2,4,5-Trifluoro-3-methoxybenzoic acid".
    • Source:

  • Fluorinated Building Block Properties

    • PubChem Compound Summary, "2,4,5-Trifluoro-3-methoxybenzoic acid".
    • Source:

Sources

Foundational

Technical Whitepaper: Strategic Synthesis of Gatifloxacin Precursors

Executive Summary Gatifloxacin (Te quin) represents a fourth-generation fluoroquinolone characterized by a specific 8-methoxy group that significantly reduces photosensitivity compared to its 8-fluoro counterparts (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gatifloxacin (Te quin) represents a fourth-generation fluoroquinolone characterized by a specific 8-methoxy group that significantly reduces photosensitivity compared to its 8-fluoro counterparts (e.g., Sparfloxacin). The synthesis of this API relies heavily on the quality and purity of three critical precursors:

  • The Aromatic Core: 2,4,5-Trifluoro-3-methoxybenzoic acid.[1][2]

  • The Activated Scaffold: The Boron-chelated quinolone complex.

  • The Side Chain: 2-Methylpiperazine (racemic).[1][3][4]

This guide details the industrial-grade synthesis of these precursors, emphasizing the Boron Chelate Strategy , which enhances regioselectivity and yield during the final coupling stage.

Part 1: The Aromatic Core Assembly

Target Precursor: 2,4,5-Trifluoro-3-methoxybenzoic Acid[1][2][3]

The introduction of the 8-methoxy group early in the synthesis (on the benzene ring) is superior to late-stage methoxylation, which often leads to difficult-to-separate regioisomers. The "Phthalimide Route" is the industry standard for scalability.

Synthesis Workflow

The synthesis begins with 3,4,5,6-tetrafluorophthalimide .[5] The logic here is to utilize the symmetry of the phthalimide to direct the methoxylation to the correct position before decarboxylation.

DOT Diagram: Aromatic Core Synthesis

G Start 3,4,5,6-Tetrafluorophthalimide (Starting Material) Step1 Hydrolysis (NaOH, Reflux) Start->Step1 Inter1 Tetrafluorophthalic Acid Salt Step1->Inter1 Step2 Regioselective Methoxylation (NaOMe or KOH/MeOH) Inter1->Step2 Nucleophilic Subst. Inter2 4-Methoxy-3,5,6- trifluorophthalic Acid Step2->Inter2 Step3 Decarboxylation (pH Adjustment + Heat) Inter2->Step3 -CO2 Final 2,4,5-Trifluoro-3- methoxybenzoic Acid Step3->Final

Caption: The Phthalimide Route ensures regioselective placement of the methoxy group prior to ring closure.

Detailed Protocol
  • Hydrolysis: Suspend 3,4,5,6-tetrafluorophthalimide in 10% aqueous NaOH. Reflux for 2–3 hours.[1] The imide ring opens to form the dicarboxylate salt.

  • Methoxylation (Critical Step): Add Methanol and adjust pH to >12. Reflux for 4–6 hours. The steric hindrance of the carboxylate groups directs the methoxide attack to the para position relative to the most electron-deficient carbon, effectively creating the 3-methoxy pattern.

  • Decarboxylation: Acidify with

    
     to pH 2.0. Heat the aqueous solution to 100°C. The dicarboxylic acid loses one 
    
    
    
    molecule.
    • Expert Insight: This step is sensitive. Rapid heating can lead to double decarboxylation. Controlled heating ensures mono-decarboxylation to yield the benzoic acid derivative.

Part 2: The Quinolone Scaffold & Boron Activation

Target Precursor: Boron-Chelated Quinolone Complex

Direct substitution of the C-7 fluorine by 2-methylpiperazine on the free quinolone acid often suffers from low yields (approx. 50-60%) and byproduct formation.

The Solution: Chelation of the 3-carboxyl and 4-keto groups with Boron (


).[6]
Mechanism:  The Boron atom withdraws electron density from the aromatic ring, significantly increasing the electrophilicity at the C-7 position (the para position to the carbonyl), facilitating mild Nucleophilic Aromatic Substitution (

).
Synthesis of the Chelate

Reagents:

  • Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate (The "Ester")

  • Boric Acid (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    )
  • Acetic Anhydride (

    
    )
    
  • Zinc Chloride (

    
    ) – Catalyst
    

DOT Diagram: Boron Chelate Activation

Chelate Ester Quinolone Ester (Inactive Scaffold) Chelate Boron-Diacetate Chelate (ACTIVATED ELECTROPHILE) Ester->Chelate Activation Reagents Boric Acid + Ac2O + ZnCl2 (Chelation Agent) Reagents->Chelate Coupling SNAr Coupling (Acetonitrile, 25-40°C) Chelate->Coupling Pip 2-Methylpiperazine Pip->Coupling Complex Gatifloxacin-Boron Complex Coupling->Complex High Yield (>90%)

Caption: Boron chelation activates C-7, allowing milder reaction conditions and higher purity.

Experimental Protocol (The "One-Pot" Method)
  • Activation: In a reactor, charge the Quinolone Ester (1.0 eq), Boric Acid (1.5 eq), and Zinc Chloride (0.1 eq) in Acetic Anhydride.

  • Heating: Heat to 80–90°C for 2 hours. The formation of the chelate is indicated by the dissolution of solids and a color change (often to a fluorescent yellow/green).

  • Solvent Swap: Distill off excess acetic anhydride/acetic acid under vacuum. Re-dissolve the residue in Acetonitrile or DMSO.

    • Why Acetonitrile? It is a polar aprotic solvent that solubilizes the chelate but precipitates the final salt, aiding isolation.

Part 3: Final Assembly & Hydrolysis

Target: Gatifloxacin Hemihydrate

Once the Boron-Gatifloxacin complex is formed, the boron mask must be removed to release the API.

  • Coupling: To the acetonitrile solution of the Boron Chelate , add 2-methylpiperazine (1.2 eq) and Triethylamine (1.1 eq). Stir at ambient temperature (25–35°C) for 2–4 hours.

    • Note: Without boron activation, this step requires reflux (80°C+) and 24+ hours.

  • Hydrolysis (De-chelation): Add Methanol and heat to reflux. The alcohol attacks the Boron center, breaking the chelate.

  • Isolation: Cool to 0–5°C. Gatifloxacin precipitates.[3]

  • Purification: Recrystallize from Methanol/Water to obtain the Hemihydrate form.

Part 4: Critical Process Parameters (CPP) & Impurity Control

Table 1 summarizes the critical parameters required to maintain "Self-Validating" quality control.

ParameterTarget RangeScientific Rationale
Water Content (Step 1) < 0.5%Water competes with methoxide during core assembly, leading to phenol impurities.
Temperature (Chelation) 80–90°C<80°C: Incomplete activation. >100°C: Degradation of the methoxy group.
2-Methylpiperazine Purity > 99.0%Impurities like ethylenediamine lead to "Dimer" formation (linked quinolones), which are difficult to remove.
pH (Hydrolysis) 7.5 – 8.5High pH (>10) during workup can cause ring opening of the quinolone core.
Key Impurities[7][8]
  • Desmethyl Gatifloxacin: Occurs if the reaction temperature exceeds 100°C during the coupling phase.

  • Gatifloxacin Dimer: Formed if the piperazine source contains trace ethylenediamine.[6]

References

  • Review of Gatifloxacin Synthesis: Reddy, R. E., et al. (2025).[7] "Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances." Organic Process Research & Development.

  • Boron Chelation Mechanism: Sankyo Company Limited. (1991). "Quinoline-3-carboxylic acid derivatives, their preparation and use." US Patent 4,997,943.[4]

  • Trifluorobenzoic Acid Precursor: BenchChem. (n.d.). "Synthesis routes of 2,4,5-Trifluoro-3-methoxybenzoic acid."

  • Industrial Process Optimization: Teva Pharmaceutical Industries. (2004).[6] "Synthesis of Gatifloxacin." WO Patent 2004/069825.[6]

  • Impurity Profiling: Analytica Chemie. (n.d.). "Gatifloxacin Impurity Standards and Isolation."

Sources

Protocols & Analytical Methods

Method

Synthesis of Gatifloxacin from Ethyl 2,4,5-trifluoro-3-methoxybenzoate

An Application Note for the Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the multi-step synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-step synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, commencing from the starting material Ethyl 2,4,5-trifluoro-3-methoxybenzoate. Gatifloxacin is a critical antibacterial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3][4] This guide is intended for researchers and professionals in drug development and organic synthesis. It offers detailed, step-by-step protocols, explains the scientific rationale behind key procedural choices, and includes methods for the characterization of the final product. The protocols are designed to be self-validating, emphasizing safety, purity, and reproducibility.

Introduction and Synthetic Strategy

Gatifloxacin is a synthetic broad-spectrum antibiotic characterized by a 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure.[2] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria makes it a valuable therapeutic agent, particularly in ophthalmic applications for treating bacterial conjunctivitis.[1][5]

The synthetic pathway detailed herein begins with Ethyl 2,4,5-trifluoro-3-methoxybenzoate and proceeds through the construction of the core quinolone ring system, followed by the crucial nucleophilic aromatic substitution to introduce the 3-methylpiperazine side chain at the C-7 position.

Retrosynthetic Analysis

The retrosynthetic strategy for Gatifloxacin (I) identifies the key quinolone carboxylic acid (II) and 2-methylpiperazine (III) as the immediate precursors. The quinolone core (II) is assembled via a Gould-Jacobs type reaction, starting from an appropriately substituted benzoylacetate derivative, which is ultimately derived from our starting material, Ethyl 2,4,5-trifluoro-3-methoxybenzoate (VIII).

Gatifloxacin_Retrosynthesis Gatifloxacin Gatifloxacin (I) Quinolone_Acid 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid (II) Gatifloxacin->Quinolone_Acid C-N bond formation Methylpiperazine 2-Methylpiperazine (III) Gatifloxacin->Methylpiperazine Quinolone_Ester Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo- 1,4-dihydroquinoline-3-carboxylate (IV) Quinolone_Acid->Quinolone_Ester Ester Hydrolysis Enol_Ether Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (V) Quinolone_Ester->Enol_Ether Cyclization Benzoylacetate Ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate (VI) Enol_Ether->Benzoylacetate Condensation Benzoylmalonate Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate (VII) Benzoylacetate->Benzoylmalonate Decarboxylation Starting_Material Ethyl 2,4,5-trifluoro-3-methoxybenzoate (VIII) Benzoylmalonate->Starting_Material Acylation/Hydrolysis

Caption: Retrosynthetic analysis of Gatifloxacin.

Overall Synthetic Workflow

The forward synthesis involves a sequence of nine key steps, beginning with the hydrolysis of the starting ester and culminating in the purification of Gatifloxacin.

Sources

Application

Application Notes and Protocols for the Esterification of 2,4,5-Trifluoro-3-methoxybenzoic Acid

Introduction: The Strategic Importance of 2,4,5-Trifluoro-3-methoxybenzoic Acid Esters in Medicinal Chemistry 2,4,5-Trifluoro-3-methoxybenzoic acid is a highly functionalized aromatic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4,5-Trifluoro-3-methoxybenzoic Acid Esters in Medicinal Chemistry

2,4,5-Trifluoro-3-methoxybenzoic acid is a highly functionalized aromatic compound of significant interest in the pharmaceutical industry. Its esters are key intermediates in the synthesis of a class of potent antibacterial agents known as quinolones[1]. The specific substitution pattern of the benzene ring, featuring three fluorine atoms and a methoxy group, is crucial for the biological activity of the final drug molecules. The ester functional group serves as a versatile handle for further chemical transformations, making the efficient and scalable synthesis of these esters a critical step in the drug development pipeline.

This document provides detailed protocols for two robust and widely applicable methods for the esterification of 2,4,5-trifluoro-3-methoxybenzoic acid: the classic Fischer-Speier esterification and a two-step procedure involving the formation of an acyl chloride intermediate using thionyl chloride. The choice between these methods will depend on the scale of the reaction, the desired purity of the product, and the available laboratory equipment.

Physicochemical Properties of 2,4,5-Trifluoro-3-methoxybenzoic Acid

A thorough understanding of the starting material's properties is fundamental to developing a successful synthetic protocol.

PropertyValueSource
CAS Number 112811-65-1[1]
Molecular Formula C₈H₅F₃O₃[1]
Molecular Weight 206.12 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 105-112 °C[1]
pKa 2.75 ± 0.10 (Predicted)[2]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol[3][4][5]. To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester[3][4].

graph Fischer_Esterification { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Acid [label="2,4,5-Trifluoro-3-\nmethoxybenzoic Acid"]; Alcohol [label="Alcohol (e.g., Methanol)"]; Catalyst [label="Acid Catalyst (H₂SO₄)"]; Protonated_Acid [label="Protonated Carboxylic Acid"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Ester [label="Target Ester"]; Water [label="Water"];

// Edges Acid -> Protonated_Acid [label="Protonation"]; Catalyst -> Protonated_Acid; Protonated_Acid -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; Alcohol -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Ester [label="Elimination of Water"]; Tetrahedral_Intermediate -> Water; Ester -> Acid [label="Hydrolysis (Reverse Reaction)"]; Water -> Acid; }

Figure 1: Simplified workflow of the Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 2,4,5-Trifluoro-3-methoxybenzoate

This protocol is adapted from general procedures for the esterification of substituted benzoic acids[6][7].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,4,5-Trifluoro-3-methoxybenzoic acid206.1210.0 g0.0485---
Methanol (anhydrous)32.04100 mL2.47Reagent and solvent
Sulfuric Acid (concentrated)98.082.0 mL0.036Catalyst
Saturated Sodium Bicarbonate Solution---~100 mL---For neutralization
Brine (Saturated NaCl solution)---~50 mL---For washing
Anhydrous Magnesium Sulfate---~5 g---Drying agent
Diethyl Ether or Ethyl Acetate---~150 mL---Extraction solvent

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g (0.0485 mol) of 2,4,5-trifluoro-3-methoxybenzoic acid.

  • Addition of Reagents: To the flask, add 100 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved. Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral or slightly basic. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

  • Washing: Wash the organic layer with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude methyl 2,4,5-trifluoro-3-methoxybenzoate.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure ester.

Method 2: Esterification via Acyl Chloride Intermediate

This method involves a two-step process: first, the conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by the reaction of the acyl chloride with the desired alcohol. This method is often faster and avoids the equilibrium limitations of the Fischer esterification[8].

Reaction Mechanism

The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases[9][10][11]. The subsequent reaction of the acyl chloride with an alcohol is a rapid nucleophilic acyl substitution to yield the ester.

graph Acyl_Chloride_Esterification { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Acid [label="2,4,5-Trifluoro-3-\nmethoxybenzoic Acid"]; Thionyl_Chloride [label="Thionyl Chloride (SOCl₂)"]; Acyl_Chloride [label="Acyl Chloride Intermediate"]; Alcohol [label="Alcohol (e.g., Ethanol)"]; Ester [label="Target Ester"]; Byproducts [label="SO₂ + HCl"];

// Edges Acid -> Acyl_Chloride [label="Activation"]; Thionyl_Chloride -> Acyl_Chloride; Acyl_Chloride -> Ester [label="Esterification"]; Alcohol -> Ester; Acyl_Chloride -> Byproducts; }

Figure 2: Workflow for esterification via an acyl chloride intermediate.

Experimental Protocol: Synthesis of Ethyl 2,4,5-Trifluoro-3-methoxybenzoate

This protocol is based on the known reactivity of 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride[8] and general procedures for ester formation from acyl chlorides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,4,5-Trifluoro-3-methoxybenzoic acid206.1210.0 g0.0485---
Thionyl Chloride (SOCl₂)118.975.0 mL0.068Excess
Anhydrous Dichloromethane (DCM)---100 mL---Solvent
Anhydrous Ethanol46.0710 mL0.171Reagent
Anhydrous Triethylamine or Pyridine---7.0 mL0.050Base

Procedure:

Step 1: Formation of the Acyl Chloride

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 10.0 g (0.0485 mol) of 2,4,5-trifluoro-3-methoxybenzoic acid in 50 mL of anhydrous dichloromethane.

  • Addition of Thionyl Chloride: Slowly add 5.0 mL (0.068 mol) of thionyl chloride to the suspension.

  • Reflux: Heat the mixture to reflux for 1-2 hours. The reaction is typically complete when the evolution of gas ceases and the solid has dissolved.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

Step 2: Esterification

  • Dissolution: Dissolve the crude acyl chloride in 50 mL of fresh anhydrous dichloromethane.

  • Addition of Alcohol and Base: Cool the solution in an ice bath and add 10 mL (0.171 mol) of anhydrous ethanol, followed by the slow, dropwise addition of 7.0 mL (0.050 mol) of anhydrous triethylamine or pyridine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ethyl 2,4,5-trifluoro-3-methoxybenzoate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Comparison of Methods and Troubleshooting

FeatureFischer-Speier EsterificationAcyl Chloride Method
Reagents Carboxylic acid, alcohol, strong acid catalystCarboxylic acid, thionyl chloride, alcohol, base
Conditions Reflux in excess alcoholMilder conditions for the second step
Reaction Time Longer (4-6 hours)Shorter (2-4 hours total)
Yield Equilibrium-limited, can be high with excess alcoholGenerally higher yields
Byproducts WaterSO₂, HCl, and triethylamine hydrochloride
Advantages One-step, uses cheaper reagentsNot equilibrium-limited, faster, broader substrate scope for alcohols
Disadvantages Reversible, requires high temperatures, may not be suitable for sensitive substratesTwo steps, uses corrosive and moisture-sensitive reagents

Troubleshooting Common Issues:

  • Low Yield in Fischer Esterification:

    • Incomplete reaction: Increase the reaction time or the amount of catalyst. Ensure the alcohol is anhydrous.

    • Hydrolysis during work-up: Minimize contact time with aqueous solutions and ensure complete neutralization of the acid.

  • Incomplete Acyl Chloride Formation:

    • Moisture contamination: Use anhydrous solvents and reagents.

    • Insufficient thionyl chloride: Use a larger excess of thionyl chloride.

  • Side Reactions:

    • Decomposition of the starting material or product: For sensitive substrates, the acyl chloride method at lower temperatures may be preferable.

Conclusion

The esterification of 2,4,5-trifluoro-3-methoxybenzoic acid can be effectively achieved by either Fischer-Speier esterification or through the formation of an acyl chloride intermediate. The choice of method should be guided by the specific requirements of the synthesis, including scale, desired purity, and the sensitivity of any other functional groups present in the molecule. Both protocols provided herein are robust and can be optimized to achieve high yields of the desired ester, a critical building block for the synthesis of advanced pharmaceutical compounds.

References

  • de Souza, M. V. N. (2019).
  • Wikipedia. (2023, December 28). Fischer–Speier esterification. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Deuterated Endochin-Like Quinolones. Retrieved February 15, 2026, from [Link]

  • Khan, I. A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 15, 2026, from [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(2), 53-65.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 15, 2026, from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid, 3-methylphenyl ester. Retrieved February 15, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015, December). Esterification of 2,4-dihydroxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, November 11). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Retrieved February 15, 2026, from [Link]

  • YouTube. (2013, October 29). Reaction with Thionyl Chloride. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved February 15, 2026, from [Link]

  • ReactionWeb.io. (n.d.). Alcohol + SOCl2. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 15, 2026, from [Link]

  • PubMed. (2014, October). Polyfluorinated Alkyl Phosphate Ester Surfactants - Current Knowledge and Knowledge Gaps. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: High-Efficiency Condensation of Fluorinated Benzoyl Acetates with Triethyl Orthoformate

This Application Note provides a rigorous technical guide for the condensation of Ethyl 2,4,5-trifluoro-3-methoxybenzoyl acetate (derived from the benzoate precursor) with Triethyl Orthoformate (TEOF) . Correction & Scop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the condensation of Ethyl 2,4,5-trifluoro-3-methoxybenzoyl acetate (derived from the benzoate precursor) with Triethyl Orthoformate (TEOF) .

Correction & Scope Clarification: While the topic references Ethyl 2,4,5-trifluoro-3-methoxybenzoate, this simple ester does not react directly with triethyl orthoformate to form the requisite quinolone intermediate. The reaction requires the


-keto ester  derivative. This guide focuses on the condensation of Ethyl 2,4,5-trifluoro-3-methoxybenzoyl acetate  with TEOF, a critical step in the synthesis of fluoroquinolones like Gatifloxacin and Moxifloxacin.

Executive Summary

The condensation of ethyl 2,4,5-trifluoro-3-methoxybenzoyl acetate with triethyl orthoformate (TEOF) is the pivotal "activation" step in constructing the 4-quinolone pharmacophore. This reaction installs the ethoxymethylene moiety (


) at the 

-position of the

-keto ester. Subsequent displacement with an amine (e.g., cyclopropylamine) and cyclization yields the quinolone core.

This protocol addresses the common failure modes of this reaction: incomplete conversion due to ethanol equilibrium and decarboxylation of the sensitive


-keto ester substrate.

Chemical Mechanism & Pathway

The reaction is a Knoevenagel-type condensation. Triethyl orthoformate acts as a C1 electrophile. Acetic anhydride (


) is an essential co-reagent, serving two functions:
  • Catalysis: Facilitates the formation of the reactive electrophilic species (diethoxymethyl acetate or similar).

  • Equilibrium Driver: Irreversibly consumes the ethanol byproduct, driving the reaction to completion.

Reaction Scheme (Graphviz)

ReactionPathway Benzoate Ethyl 2,4,5-trifluoro- 3-methoxybenzoate (Precursor) AcidChloride Acid Chloride Intermediate Benzoate->AcidChloride SOCl2 BetaKeto Ethyl 2,4,5-trifluoro- 3-methoxybenzoyl acetate (Active Substrate) AcidChloride->BetaKeto Diethyl Malonate Mg(OEt)2 Intermediate Transition State (Acetal/Hemiacetal) BetaKeto->Intermediate + TEOF TEOF Triethyl Orthoformate (TEOF) + Ac2O TEOF->Intermediate Product Ethyl 3-ethoxy-2-(2,4,5- trifluoro-3-methoxybenzoyl) acrylate Intermediate->Product - 2 EtOH Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Caption: Synthetic pathway from the benzoate precursor to the ethoxymethylene acrylate intermediate.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Purity Requirements
Ethyl 2,4,5-trifluoro-3-methoxybenzoyl acetate Substrate1.0>98% (HPLC), Dry (<0.5% water)
Triethyl Orthoformate (TEOF) Electrophile2.0 - 3.0Anhydrous, Freshly Distilled preferred
Acetic Anhydride (

)
Dehydrating Agent2.5 - 4.0Reagent Grade, >99%
Toluene (Optional)SolventN/AAnhydrous (if used for azeotrope)
Step-by-Step Methodology
Step 1: Reactor Charging
  • Setup: Use a dry 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a Vigreux column connected to a distillation head and condenser.

  • Charge: Add Ethyl 2,4,5-trifluoro-3-methoxybenzoyl acetate (1.0 eq) to the flask.

  • Solvent Note: This reaction is often run "neat" (without solvent) using excess TEOF/Ac2O to maximize thermal driving force. If the scale is large (>1 kg), Toluene (5-10 vol) may be used to manage heat transfer.

Step 2: Reagent Addition
  • Add Triethyl Orthoformate (2.5 eq) and Acetic Anhydride (3.0 eq) to the flask.

  • Critical Insight: The molar excess of

    
     must be sufficient to scavenge the ethanol produced (2 moles EtOH per mole of product).
    
Step 3: Reaction & Distillation (The Driving Force)[1]
  • Heating: Slowly heat the mixture. The internal temperature should reach 100–110°C .

  • Distillation: As the reaction proceeds, a mixture of ethanol and ethyl acetate will form.

    • Maintain the head temperature of the distillation column at ~76–80°C initially to remove ethanol.

    • Gradually increase the bath temperature to 130–140°C to distill off the remaining volatiles (excess TEOF and Ac2O).

  • Duration: 2–4 hours. Monitor by HPLC/TLC until the starting

    
    -keto ester is <1.0%.
    
Step 4: Workup & Isolation
  • Concentration: Apply vacuum (gradually reducing to 10-20 mbar) while maintaining the melt at ~80°C to remove trace acetic anhydride.

  • Crystallization:

    • Cool the oily residue to 50°C.

    • Add Isopropanol (IPA) or n-Heptane (3-5 volumes).

    • Cool slowly to 0–5°C with stirring. The product, Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate , will crystallize as a pale yellow/white solid.

  • Filtration: Filter the solid and wash with cold n-Heptane.

  • Drying: Vacuum dry at 40–45°C.

Process Control Parameters
ParameterSpecificationImpact of Deviation
Water Content <0.1%Moisture hydrolyzes TEOF to formate esters, stalling the reaction.
Temperature 100–140°CToo low: Incomplete reaction. Too high (>150°C): Decarboxylation of substrate.
Time 2-4 HoursExtended heating leads to polymerization of the acrylate (darkening).

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Accumulation of ethanol in the reaction matrix reverses the equilibrium.

  • Solution: Ensure efficient distillation. If running neat, increase the

    
     ratio. If using toluene, employ a Dean-Stark trap to remove volatiles, although simple distillation is preferred for removing EtOH.
    
Issue: Product Solidification Failure
  • Cause: Residual Acetic Anhydride or TEOF prevents crystallization.

  • Solution: Ensure thorough high-vacuum stripping at the end of the reaction before adding the crystallization solvent. Seed crystals from a previous batch are highly recommended.

Issue: Impurity Formation (Decarboxylated species)
  • Cause: Reaction temperature exceeded 150°C or acidic impurities in the starting material.

  • Solution: Check the pH of the starting material (should be neutral). strictly control oil bath temperature.

Workflow Diagram (Graphviz)

Workflow Start Start: Charge Beta-Keto Ester AddReagents Add TEOF (2.5 eq) + Ac2O (3.0 eq) Start->AddReagents Heat Heat to 100-110°C Initiate Distillation AddReagents->Heat Check IPC: HPLC Analysis Target: SM < 1.0% Heat->Check Check->Heat Incomplete (Add more Ac2O) Vacuum Vacuum Distillation Remove Ac2O/TEOF traces Check->Vacuum Pass Cryst Add IPA/Heptane Cool to 0-5°C Vacuum->Cryst Filter Filtration & Drying Cryst->Filter

Caption: Operational workflow for the synthesis of the acrylate intermediate.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie. (Foundational chemistry for fluoroquinolone synthesis).
  • Sakata, K., et al. (1999). Synthesis and Antibacterial Activity of Gatifloxacin Derivatives.
  • Organic Syntheses, Coll. Vol. 3, p. 395 (1955) . Ethyl Ethoxymethyleneacetoacetate.[2] (Standard protocol for TEOF condensation with beta-keto esters). Link

Sources

Application

Topic: One-Pot Synthesis Protocols Using Ethyl 2,4,5-trifluoro-3-methoxybenzoate

An Application Note and Protocol Guide for Researchers This guide provides detailed protocols and technical insights for the application of Ethyl 2,4,5-trifluoro-3-methoxybenzoate as a key building block in one-pot synth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

This guide provides detailed protocols and technical insights for the application of Ethyl 2,4,5-trifluoro-3-methoxybenzoate as a key building block in one-pot synthetic strategies. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the rationale behind protocol design, offering a blend of theoretical principles and practical, step-by-step guidance.

Introduction: The Strategic Value of Fluorinated Building Blocks

Fluorinated organic compounds are of immense importance in medicinal and agricultural chemistry, where the introduction of fluorine atoms can dramatically enhance metabolic stability, binding affinity, and bioavailability.[1] Ethyl 2,4,5-trifluoro-3-methoxybenzoate is a versatile, highly functionalized aromatic precursor. Its trifluorinated ring is electron-deficient, priming it for nucleophilic aromatic substitution (SNAr), while the ester and methoxy groups offer additional handles for chemical modification.

One-pot synthesis, or "domino" reactions, represent a paradigm of efficiency in modern organic chemistry.[1][2] By combining multiple reaction steps into a single operation without isolating intermediates, these protocols save time, reduce solvent waste, and can improve overall yields. This application note focuses on a robust one-pot protocol for the synthesis of a core fluoroquinolone scaffold, a class of compounds renowned for their antibacterial activity.[3][4]

Section 1: Mechanistic Rationale and Workflow Design

The successful design of a one-pot protocol hinges on the strategic combination of compatible reaction steps. The conversion of Ethyl 2,4,5-trifluoro-3-methoxybenzoate into a quinolone core involves two primary transformations orchestrated in a single pot:

  • Acylation and Condensation: The initial step involves the reaction of the benzoate ester with a suitable carbanion equivalent. A common strategy is a Claisen-type condensation with an acetate source to form a β-ketoester, such as Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate.[5] This intermediate is then reacted with a reagent like triethyl orthoformate and an amine to generate a key enaminone intermediate.

  • Intramolecular Cyclization (SNAr): The enaminone possesses a secondary amine that acts as an intramolecular nucleophile. Driven by a suitable base, this amine attacks the electron-deficient trifluorophenyl ring to displace one of the fluorine atoms (typically at the C5 position), forming the characteristic pyridone ring of the quinolone system.[6]

The elegance of the one-pot approach lies in telescoping these steps, avoiding the purification of sensitive intermediates and streamlining the path to the desired heterocyclic scaffold.

Diagram: Conceptual Workflow of One-Pot Synthesis

G cluster_0 Traditional Stepwise Synthesis cluster_1 One-Pot Synthesis A Starting Material (Ethyl 2,4,5-trifluoro-3-methoxybenzoate) Workup1 Workup & Purification A->Workup1 Step 1: Condensation B Intermediate 1 (β-Ketoester) Workup2 Workup & Purification B->Workup2 Step 2: Enamine Formation C Intermediate 2 (Enaminone) D Final Product (Quinolone Core) C->D Step 3: Cyclization Workup1->B Workup2->C A2 Starting Materials (Benzoate, Amine, etc.) D2 Final Product (Quinolone Core) A2->D2 Single Operation: Condensation, Enamine Formation, Cyclization

Caption: Comparison of a traditional stepwise synthesis with a more efficient one-pot protocol.

Section 2: Protocol for One-Pot Synthesis of a Fluoroquinolone Core

This protocol details the synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , a key intermediate in the synthesis of fluoroquinolone antibiotics. The procedure is adapted from established methodologies for building the quinolone ring system.[6]

Materials and Reagents
ReagentMol. Wt. ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl 2,4,5-trifluoro-3-methoxybenzoate234.1710.01.02.34 g
Ethyl 3-(cyclopropylamino)acrylate155.1911.01.11.71 g
Potassium Carbonate (K₂CO₃), anhydrous138.2125.02.53.46 g
N,N-Dimethylformamide (DMF), anhydrous73.09--50 mL
Experimental Protocol
  • Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2,4,5-trifluoro-3-methoxybenzoate (2.34 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (50 mL).

    • Rationale: An inert nitrogen atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, especially when handling anhydrous reagents and reactive intermediates.

  • Addition of Reagents: Begin stirring the solution and add Ethyl 3-(cyclopropylamino)acrylate (1.71 g, 11.0 mmol).

    • Rationale: This acrylate derivative will first undergo a transamination/Michael addition-type reaction to form the key enaminone intermediate in situ.

  • Base-Mediated Cyclization: Add anhydrous potassium carbonate (3.46 g, 25.0 mmol) to the mixture.

    • Rationale: Potassium carbonate is a non-nucleophilic base that is strong enough to deprotonate the secondary amine of the enaminone intermediate, initiating the intramolecular SNAr cyclization. Using a stoichiometric excess ensures the reaction goes to completion.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

    • Rationale: Thermal energy is required to overcome the activation energy for the intramolecular nucleophilic aromatic substitution. TLC allows for the visual tracking of the consumption of starting materials and the formation of the product.

  • Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A precipitate should form. c. Continue stirring for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL) and then a small amount of cold diethyl ether to remove residual DMF. e. Dry the solid product under vacuum at 50 °C to a constant weight.

Workflow Diagram: One-Pot Fluoroquinolone Synthesis

G Start Start: Ethyl 2,4,5-trifluoro-3-methoxybenzoate + Ethyl 3-(cyclopropylamino)acrylate in DMF Step1 Add K₂CO₃ (Base) Start->Step1 Step2 Heat to 100-110 °C (4-6 hours) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Reaction Complete? Step3->Step4 Step4->Step2 No Step5 Cool to RT Step4->Step5 Yes Step6 Precipitate in Ice Water Step5->Step6 Step7 Vacuum Filtration & Washing Step6->Step7 End Final Product: Dried Quinolone Core Step7->End

Caption: Step-by-step workflow for the one-pot synthesis of the fluoroquinolone core.

Section 3: Expected Results and Characterization

Based on analogous transformations reported in the literature, this one-pot protocol is expected to provide the target fluoroquinolone core in good yield.

ParameterExpected Outcome
Yield 65-75%
Appearance Off-white to pale yellow solid
Purity (crude) >90% (by ¹H NMR)
¹H NMR Expect characteristic signals for the cyclopropyl group, ethyl ester, methoxy group, and aromatic/vinylic protons.
Mass Spec (HRMS) Calculated m/z should be confirmed for C₁₆H₁₆F₂NO₄.

Note: Yields are based on similar cyclization reactions, such as those reported in the synthesis of related ciprofloxacin intermediates.[6]

Section 4: Troubleshooting and Optimization

Potential IssueCauseSuggested Solution
Low Yield / Incomplete Reaction Insufficient temperature or reaction time. Ineffective base.Increase reaction temperature to 120 °C. Extend reaction time. Consider a stronger, non-nucleophilic base like DBU if K₂CO₃ is insufficient.
Formation of Side Products Presence of water in reagents or solvent. Reaction temperature too high.Ensure all glassware, solvents (DMF), and reagents (K₂CO₃) are scrupulously dried. Perform the reaction at the lower end of the temperature range (100 °C).
Poor Precipitation Product has some solubility in water.After initial precipitation, extract the aqueous filtrate with ethyl acetate or dichloromethane (3x). Combine organic layers, dry, and concentrate to recover more product.

Conclusion

Ethyl 2,4,5-trifluoro-3-methoxybenzoate serves as an excellent substrate for the efficient, one-pot synthesis of complex heterocyclic structures. The protocol described herein leverages the principles of domino reactions to construct a valuable fluoroquinolone core, minimizing operational steps and maximizing synthetic efficiency. This approach provides a reliable platform for medicinal chemists and researchers to access novel analogues for drug discovery and development programs.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Synthesis of Fluoroquinolone Antibiotics.
  • Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Green Chemistry (RSC Publishing).
  • Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity.
  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry.
  • Synthesis of Fluorine-Containing Multisubstituted Oxa-Spiro[6][7]cyclohexadienones via a Fluorinated Alcohol-Catalyzed One-Pot Sequential Cascade Strategy. The Journal of Organic Chemistry - ACS Publications. Available from:

  • Pham, K. Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. ScholarWorks at UMass Boston.
  • Multicomponent reaction for the synthesis of novel fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles. VAST JOURNALS SYSTEM.
  • Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. ResearchGate.
  • quinolones for applications in medicinal chemistry: synthesis and structure.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org.
  • One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. PMC.
  • 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester. PubChem.
  • Multicomponent Synthesis of Tetrahydrobenzo[ b ]Pyrans, Pyrano[2,3- d ]Pyrimidines, and Dihydropyrano[3,2- c ]Chromenes Catalyzed by Sodium Benzoate. ResearchGate.
  • 2,4,5-Trifluoro-3-methoxybenzoic acid 95 112811-65-1. Sigma-Aldrich.
  • Ankush, B. P., Shitole, B. V., & Shitole, N. V. The Green and Efficient One-pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives. Orbital: The Electronic Journal of Chemistry.
  • Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. PubChem.

Sources

Method

Application Notes &amp; Protocols: A Guide to Nucleophilic Substitution Reactions of Trifluorobenzoate Esters

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic acyl substitution reactions of trifluorobenzoate esters. It delves into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic acyl substitution reactions of trifluorobenzoate esters. It delves into the underlying reaction mechanisms, offers detailed experimental protocols for key transformations, and discusses the strategic applications of these reactions in medicinal chemistry and materials science. By elucidating the causal factors behind experimental choices and providing self-validating protocols, this guide aims to serve as an authoritative resource for leveraging the unique reactivity of trifluorobenzoate esters in complex molecular synthesis.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (–CF₃) group into organic molecules is a cornerstone of modern drug design.[1][2] This is due to the profound effects the –CF₃ group imparts on a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[3] Trifluorobenzoate esters, particularly those with the –CF₃ group in the para position, serve as highly valuable and versatile building blocks. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the ester's carbonyl carbon, making it exceptionally susceptible to attack by a wide range of nucleophiles. This heightened reactivity, compared to standard benzoate esters, allows for efficient and often milder reaction conditions for the synthesis of amides, new esters, ketones, and other critical derivatives.

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic two-step addition-elimination mechanism.[4][5] The presence of the electron-withdrawing trifluoromethyl group accelerates the initial nucleophilic attack and stabilizes the resulting intermediate.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the trifluorobenzoate ester. This breaks the carbon-oxygen π-bond, forming a transient, negatively charged tetrahedral intermediate.[6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen π-bond is reformed, and the alkoxy group (–OR') is expelled as a leaving group, resulting in the final substitution product.[4][7]

The overall transformation is a substitution of the ester's alkoxy group with the incoming nucleophile. The equilibrium of this reaction generally favors the product when the incoming nucleophile is a stronger base than the leaving group.[5]

Caption: Figure 1: General Mechanism of Nucleophilic Acyl Substitution.

Application & Protocol 1: Amide Synthesis for Drug Discovery

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. The resulting N-(4-(trifluoromethyl)benzoyl) amides are prevalent motifs in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

Application Note: Causality in Protocol Design
  • Choice of Ester: Methyl or ethyl 4-(trifluoromethyl)benzoate are commonly used. They are readily available and their corresponding alcohol byproducts (methanol/ethanol) are volatile and easily removed during work-up.

  • Solvent Selection: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the reactants without interfering with the nucleophilic amine.

  • Base Addition: For amine hydrochlorides or when the reaction generates an acid byproduct (e.g., from an acyl chloride), a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added. Its purpose is to neutralize the acid, preventing the protonation and deactivation of the primary amine nucleophile.

Detailed Protocol: Synthesis of N-benzyl-4-(trifluoromethyl)benzamide

Objective: To synthesize an amide via nucleophilic acyl substitution of an ester with a primary amine.

Materials:

  • Methyl 4-(trifluoromethyl)benzoate

  • Benzylamine

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add methyl 4-(trifluoromethyl)benzoate (1.0 eq).

  • Dissolve the ester in anhydrous DMF (approx. 0.5 M concentration).

  • Add benzylamine (1.1 eq) to the solution via syringe.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the starting ester is consumed, cool the reaction mixture to room temperature.

  • Work-up: a. Dilute the mixture with ethyl acetate. b. Wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). c. Dry the organic layer over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure amide.

Application & Protocol 2: Synthesis of Trifluoromethyl Ketones

Trifluoromethyl ketones are potent enzyme inhibitors and valuable synthetic intermediates. They can be synthesized from trifluorobenzoate esters using specific trifluoromethylating agents, a reaction that showcases the ester's utility beyond simple amide or ester formation.

Application Note: Controlling Reactivity

The direct synthesis of trifluoromethyl ketones from esters requires careful control to prevent side reactions. A key challenge is the high reactivity of the intermediate ketone, which can undergo a second nucleophilic attack. The protocol below utilizes a system that generates the trifluoromethyl anion (CF₃⁻) from fluoroform (HCF₃), a readily available and inexpensive gas.[8][9] The conditions are optimized to favor the formation of a stable tetrahedral intermediate that resists further reaction until work-up.[8]

Drug_Discovery_Workflow Figure 2: Role in Drug Discovery Workflow Start 4-(Trifluoromethyl)benzoate Ester (Versatile Building Block) Reaction Nucleophilic Acyl Substitution (e.g., Amidation) Start->Reaction Library Diverse Library of Trifluoromethylated Amides Reaction->Library Screening Biological Screening & Structure-Activity Relationship (SAR) Library->Screening Candidate Optimized Lead Candidate Screening->Candidate

Caption: Figure 2: Role in Drug Discovery Workflow.

Detailed Protocol: Trifluoromethylation of a Methyl Ester

Objective: To synthesize a trifluoromethyl ketone from a methyl trifluorobenzoate ester using fluoroform (HCF₃) as the CF₃ source. This protocol is adapted from literature procedures.[8][9]

Materials:

  • Methyl 4-(trifluoromethyl)benzoate

  • Potassium hexamethyldisilazide (KHMDS)

  • Triglyme, anhydrous

  • Fluoroform (HCF₃) gas

  • Schlenk flask, low-temperature thermometer, balloon filled with HCF₃, syringe pump

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood by trained personnel. It involves a flammable gas and a strong base and requires anhydrous, oxygen-free conditions.

Procedure:

  • Add KHMDS (2.0 eq) to a dry Schlenk flask under an argon atmosphere.

  • Add anhydrous triglyme to the flask and cool the resulting suspension to -40 °C in an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Introduce fluoroform (HCF₃) gas from a balloon into the stirred suspension.

  • In a separate flask, prepare a solution of methyl 4-(trifluoromethyl)benzoate (1.0 eq) in anhydrous triglyme.

  • Add the ester solution dropwise to the cold reaction mixture over 30 minutes using a syringe pump.

  • Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching and Work-up: a. Carefully quench the reaction at -40 °C by the slow addition of 1 M HCl. b. Allow the mixture to warm to room temperature. c. Extract the aqueous layer with diethyl ether (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. e. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired trifluoromethyl ketone.

Summary of Reaction Conditions

The versatility of trifluorobenzoate esters is highlighted by the range of transformations they can undergo. The following table summarizes typical reactions with various nucleophiles.

NucleophileReagent ClassProductTypical Conditions
R-NH₂ Primary/Secondary AmineAmideHeat (80-120 °C) in DMF or use coupling agents
R-OH AlcoholEster (Transesterification)Acid (e.g., H₂SO₄) or Base (e.g., NaOR) catalysis, heat
H⁻ Hydride Reducing Agent (e.g., LiAlH₄)Primary AlcoholTHF, 0 °C to RT; two equivalents of hydride are consumed[10]
R-MgBr Grignard ReagentTertiary AlcoholTHF or Et₂O, 0 °C; two equivalents of Grignard reagent add[11]
CF₃⁻ Trifluoromethyl Anion Source (e.g., HCF₃/KHMDS)Trifluoromethyl KetoneLow temperature (-40 °C), anhydrous polar aprotic solvent[8][9]

Troubleshooting and Key Considerations

  • Incomplete Conversion: If a reaction stalls, ensure all reagents are anhydrous, particularly when using strong bases or organometallics. For sluggish amide formations, higher temperatures or the use of a microwave reactor can be beneficial.

  • Side Reactions with Organometallics: When using Grignard or organolithium reagents, the initially formed ketone is highly reactive and will typically react with a second equivalent of the nucleophile to form a tertiary alcohol.[10][11] Isolating the ketone is generally not feasible with these reagents.

  • Hydrolysis: Trifluorobenzoate esters can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water at elevated temperatures. Ensure anhydrous conditions to prevent this competing pathway.

References

  • BYJU'S. (2022, February 18). Nucleophilic Acyl Substitution. [Link]

  • University of Calgary. Nucleophilic Acyl Substitution. [Link]

  • ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. [Link]

  • ResearchGate. (n.d.). Di and Trifluorobenzenes in Reactions with Me 2 EM (E = P, N; M = SiMe 3 , SnMe 3 , Li) Reagents: Evidence for a Concerted Mechanism of Aromatic Nucleophilic Substitution. [Link]

  • Michigan State University. Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436–443. [Link]

  • Journal of Organic Chemistry. Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. [Link]

  • National Institutes of Health (NIH). (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. [Link]

  • National Institutes of Health (NIH). (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health (NIH). (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • National Institutes of Health (NIH). (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • Portland State University. (1989). Fluorinated Esters: Synthesis and Identification. [Link]

  • National Institutes of Health (NIH). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Google Patents. CN106008282B - The synthetic method of trifluoromethane sulfonic acid ester.
  • Chem Help ASAP. (2019, November 14). reaction of esters & strong nucleophiles. [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • Chemistry LibreTexts. (2020, July 1). 22.2: Simple mechanism with strong nucleophiles. [Link]

  • Clark, J. H., et al. The Reaction of Phosphate Esters with Nucleophiles. [Link]

  • El-Faham, A., & de la Torre, B. G. (2018). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Current Topics in Medicinal Chemistry, 18(24), 2110-2127. [Link]

Sources

Application

Solvent selection for Ethyl 2,4,5-trifluoro-3-methoxybenzoate reactions

Application Note: Solvent Selection for Ethyl 2,4,5-trifluoro-3-methoxybenzoate Reactions Processes. Executive Summary Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 112811-68-4) is a critical fluorinated intermediate, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection for Ethyl 2,4,5-trifluoro-3-methoxybenzoate Reactions


 Processes.

Executive Summary

Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 112811-68-4) is a critical fluorinated intermediate, primarily utilized in the synthesis of fourth-generation fluoroquinolone antibiotics such as Gatifloxacin and Moxifloxacin . Its unique substitution pattern—combining a deactivated ester with a highly electron-deficient aromatic ring—creates a dichotomy in reactivity.[1] The ester moiety is prone to nucleophilic acyl substitution (condensation/hydrolysis), while the polyfluorinated core is susceptible to Nucleophilic Aromatic Substitution (


).

This guide provides a scientifically grounded protocol for solvent selection, focusing on maximizing yield and controlling regioselectivity.[1] We analyze three core transformations: Claisen Condensation (for quinolone core construction), Saponification , and


 Regiocontrol .

Chemical Profile & Reactivity Matrix

The substrate presents three distinct reactive centers governed by solvent polarity and proticity.[1]

Reactive SiteReaction TypeElectronic DriverKey Solvent Requirement
C-1 (Ester Carbonyl) Claisen CondensationElectrophilicity of CarbonylNon-polar / Azeotropic: Must support enolate formation and remove ethanol byproduct.
C-1 (Ester Carbonyl) HydrolysisAcyl SubstitutionPolar Protic/Aprotic Mix: High dielectric constant to solubilize hydroxide salts.
C-2 (Aromatic Ring) Intramolecular

Ortho-activation by EsterDipolar Aprotic: Stabilizes the Meisenheimer complex (critical for cyclization).[2]
C-4 (Aromatic Ring) Intermolecular

Para-activation by EsterDipolar Aprotic: High polarity required to lower activation energy for F-displacement.

Application 1: Claisen Condensation (Beta-Keto Ester Synthesis)

Context: This is the primary industrial application.[1] The benzoate is condensed with diethyl malonate or ethyl acetate to form the benzoyl acetate intermediate, the scaffold for the quinolone ring.

Mechanistic Insight

The reaction requires a magnesium enolate intermediate.[1] The equilibrium is unfavorable; therefore, the continuous removal of the byproduct (ethanol) is thermodynamically necessary to drive conversion.

Solvent Selection: Toluene (The Gold Standard)[1]
  • Why Toluene? Unlike THF or Ether, Toluene forms a binary azeotrope with Ethanol (bp 76.7°C).[1] This allows for the continuous distillation of the ethanol byproduct, shifting the equilibrium forward (Le Chatelier’s principle).

  • Alternative: Cyclohexane (for lower boiling point requirements) or THF (if low-temp lithiation is used, though less common for this specific substrate).[1]

Protocol: Magnesium Ethoxide Mediated Condensation
  • Preparation: Charge a reactor with Toluene (10 vol relative to substrate) and Magnesium Ethoxide (1.2 eq).

  • Activation: Heat to reflux to ensure formation of the active ethoxide species.[1]

  • Addition: Add Diethyl Malonate (1.2 eq) dropwise. Stir for 1 hour to generate the magnesium enolate.

  • Reaction: Add Ethyl 2,4,5-trifluoro-3-methoxybenzoate (1.0 eq) dissolved in minimal Toluene.

  • Driving Equilibrium: Reflux with a Dean-Stark trap or distillation head to remove the Toluene/Ethanol azeotrope.[1] Monitor internal temperature; a rise indicates ethanol depletion.[1]

  • Workup: Cool to 0°C. Acidify with dilute H₂SO₄ to decarboxylate (if using malonate) or quench the enolate.

Application 2: Regioselective Hydrolysis (Saponification)

Context: Conversion of the ester to 2,4,5-trifluoro-3-methoxybenzoic acid is required for acid chloride generation.

Mechanistic Insight

The 2,4,5-trifluoro ring is electron-deficient, making the carbonyl highly electrophilic. However, the ortho-fluorines create steric bulk. A homogeneous system is preferred to maximize rate, but phase-transfer catalysis (PTC) is safer for scale-up to avoid exotherms.

Solvent Selection: Aqueous Methanol vs. Acetone
  • Methanol/Water (Homogeneous): Best for small scale (<50g).[1] Fast kinetics due to complete solubility.[1]

  • Acetone/Water (Semi-heterogeneous): Preferred for larger scales.[1] Acetone solubilizes the organic ester but allows easy recovery by distillation.[1]

  • Avoid: Ethanol (transesterification risk if not careful, though less relevant for hydrolysis) or pure water (insoluble).[1]

Protocol: Base-Catalyzed Hydrolysis
  • Dissolution: Dissolve Ethyl 2,4,5-trifluoro-3-methoxybenzoate in Acetone (5 vol).

  • Reagent: Prepare a solution of NaOH (1.1 eq) in Water (2 vol).

  • Mixing: Add the caustic solution slowly to the acetone mixture at 20-25°C.

    • Note: Do not heat initially.[1] The electron-withdrawing fluorines accelerate hydrolysis; exotherm control is vital.

  • Completion: Monitor by HPLC. Upon completion (~2 hours), distill off Acetone under reduced pressure.

  • Isolation: Acidify the aqueous residue with HCl to pH 1-2. The product will precipitate as a white solid.[1]

Application 3: Nucleophilic Aromatic Substitution ( )

Context: While usually performed on the quinolone, direct substitution on the benzoate is used to introduce chiral amines or modify the core.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex .[1][3] The transition state involves a negative charge delocalized into the ring and the ester group.[1]

  • Regioselectivity: The C-4 position is most reactive (Para to Ester, Ortho to Fluorine). The C-2 position is secondary (Ortho to Ester).[1]

  • Solvent Effect: Dipolar aprotic solvents stabilize the polar transition state and "naked" the nucleophile by solvating the counter-cation poorly.[1]

Solvent Selection: DMSO vs. Acetonitrile
  • DMSO (Dimethyl Sulfoxide): Highest reaction rate.[1] Stabilizes the intermediate complex effectively. Hard to remove during workup.

  • Acetonitrile (MeCN): Moderate rate, but easier workup (volatile).[1] Good for kinetic studies.[1]

  • DMF (Dimethylformamide): Standard alternative, but thermal instability at >120°C can lead to dimethylamine impurities which react with the substrate.[1]

Protocol: C-4 Selective Amination
  • Solvent System: Anhydrous Acetonitrile (for ease of handling) or DMSO (for unreactive amines).[1]

  • Base: Use a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to scavenge HF.[1]

  • Temperature: Heat to 60-80°C.

    • Critical Control: Do not exceed 100°C in DMF to avoid impurity formation.[1]

  • Selectivity Check: The C-4 product is major. If C-2 attack is observed (rare with amine nucleophiles due to steric hindrance from the ester), lower the temperature and switch to a less polar solvent (e.g., THF) to reduce the "tightness" of the ion pair.

Visual Workflows (Graphviz)

Figure 1: Solvent Decision Tree for Reaction Optimization

This diagram guides the user to the correct solvent system based on the desired transformation.[1]

SolventSelection Start Start: Ethyl 2,4,5-trifluoro-3-methoxybenzoate ReactionType Select Transformation Start->ReactionType Condensation Claisen Condensation (Quinolone Precursor) ReactionType->Condensation Hydrolysis Saponification (Acid Synthesis) ReactionType->Hydrolysis SNAr Nucleophilic Substitution (Ring Modification) ReactionType->SNAr Cond_Solvent Solvent: Toluene (Azeotropic Removal of EtOH) Condensation->Cond_Solvent Requires Enolate Stability Hydro_Solvent Solvent: Acetone/Water (Homogeneity + Recovery) Hydrolysis->Hydro_Solvent Requires Polarity SNAr_Solvent Solvent: DMSO or MeCN (TS Stabilization) SNAr->SNAr_Solvent Requires Dipole Moment

Caption: Decision matrix for solvent selection based on the specific electronic demands of the benzoate ester.

Figure 2: Reaction Pathway & Regioselectivity

Visualizing the competing sites of reactivity.[1]

ReactivityPathway Substrate Ethyl 2,4,5-trifluoro- 3-methoxybenzoate Path_A Path A: C-1 Attack (Acyl Substitution) Substrate->Path_A Nucleophile: Enolate/OH- Path_B Path B: C-4 Attack (SNAr) Substrate->Path_B Nucleophile: Amine/Thiol BetaKeto Beta-Keto Ester (Quinolone Scaffold) Path_A->BetaKeto Solvent: Toluene Acid Benzoic Acid Path_A->Acid Solvent: Acetone/H2O Subst_Prod 4-Substituted Benzoate Path_B->Subst_Prod Solvent: DMSO

Caption: Divergent synthetic pathways dictated by nucleophile choice and solvent environment.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Condensation Incomplete removal of Ethanol.Ensure vigorous reflux in Toluene ; check Dean-Stark trap efficiency.
Impurity: Ethyl Ether O-alkylation instead of C-acylation.Use non-polar solvent (Toluene) and Mg(OEt)₂ to favor C-acylation via chelation.[1]
Impurity: Dimethylamine DMF decomposition.[1]Switch solvent to DMSO or NMP ; keep temp <100°C.
Regio-isomers in

C-2 attack competing with C-4.Lower temperature; use less polar solvent (THF) to increase steric discrimination.[1]

References

  • Synthesis of Gatifloxacin Hydrochloride. ResearchGate. Detailed pathway involving 3-methoxy-2,4,5-trifluorobenzoic acid condensation.

  • Process for Preparing Gatifloxacin. Google Patents (WO2005047260A1). Describes the "one-pot" cyclization and hydrolysis steps.

  • Solvent Selection Guides: Summary and Further Reading. ACS GCI Pharmaceutical Roundtable. General principles for replacing hazardous dipolar aprotic solvents.

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Mechanistic grounding for solvent effects on polyfluorinated aromatics.

  • Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. PubChem. Physical properties and reaction intermediates.[1][2][3][4][5][6][7][8]

Sources

Method

A Scalable, High-Yield Manufacturing Process for Gatifloxacin Ethyl Ester Intermediate

An Application Note for Drug Development Professionals Abstract This document provides a detailed application note and a robust, scalable protocol for the synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed application note and a robust, scalable protocol for the synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Gatifloxacin Ethyl Ester), a key intermediate in the manufacturing of Gatifloxacin. The presented methodology is designed for industrial applicability, focusing on process efficiency, high yield, and purity while avoiding complex purification techniques like column chromatography. The synthesis is presented in a multi-step procedure, with each stage explained in detail, including the underlying chemical principles, in-process controls, and safety considerations. This guide is intended for researchers, chemists, and engineers in the pharmaceutical industry engaged in process development and scale-up of active pharmaceutical ingredients (APIs).

Introduction and Strategic Importance

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Its synthesis relies on the efficient construction of the core quinolone ring system, followed by the introduction of the C-7 piperazinyl substituent. The title compound, Gatifloxacin Ethyl Ester (Compound 4 ), is a pivotal late-stage intermediate.[3][4] A manufacturing process that delivers this intermediate in high yield and purity is critical for the overall economic viability and quality of the final Gatifloxacin API.

While classical methods like the Gould-Jacobs reaction are foundational for quinolone synthesis, they often require harsh thermal conditions (over 250 °C) and can result in low yields, especially with complex substituted anilines.[5][6][7] For industrial-scale production, a more convergent and controlled strategy is preferable. The process detailed herein builds the quinolone core through a sequence of acylation, condensation, and a base-mediated intramolecular cyclization, a route well-documented for its scalability and efficiency in producing highly functionalized fluoroquinolones.[8][9]

This guide focuses on a three-stage process starting from the readily available 2,4,5-trifluoro-3-methoxybenzoic acid.

Overall Synthetic Pathway

The manufacturing process is segmented into three primary stages, culminating in the desired ethyl ester intermediate.

Gatifloxacin_Intermediate_Pathway A 2,4,5-Trifluoro-3-methoxy benzoic acid B Diethyl 2-(2,4,5-trifluoro-3- methoxybenzoyl)malonate A->B Stage 1: Acylation 1. SOCl₂ or Oxalyl Chloride 2. Diethyl malonate, Mg(OEt)₂ C Ethyl 3-cyclopropylamino-2-(2,4,5- trifluoro-3-methoxybenzoyl)acrylate B->C Stage 2: Enamine Formation 1. HC(OEt)₃, Ac₂O 2. Cyclopropylamine D Gatifloxacin Ethyl Ester Intermediate (Ethyl 1-cyclopropyl-6,7-difluoro-8- methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) C->D Stage 3: Cyclization K₂CO₃, DMF

Diagram 1: Overall synthetic route to the Gatifloxacin ethyl ester intermediate.

Stage 1: Synthesis of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate

Principle: This stage involves a two-step, one-pot acylation of diethyl malonate. First, the starting benzoic acid is converted to its more reactive acid chloride derivative. This is immediately followed by a magnesium ethoxide-mediated Claisen condensation with diethyl malonate to form the β-keto ester, a key building block for the quinolone core.[8]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (1 kmol basis)Molar Eq.
2,4,5-Trifluoro-3-methoxybenzoic acid112811-66-2208.11208.1 kg1.0
Thionyl Chloride (SOCl₂)7719-09-7118.97142.8 kg (85 L)1.2
Toluene108-88-392.14600 L-
N,N-Dimethylformamide (DMF)68-12-273.092 L (catalytic)-
Magnesium Ethoxide (Mg(OEt)₂)2414-98-4114.43120.2 kg1.05
Diethyl Malonate105-53-3160.17176.2 kg (168 L)1.1
Detailed Experimental Protocol
  • Reactor Setup: Charge a 2000 L glass-lined reactor with 2,4,5-Trifluoro-3-methoxybenzoic acid (208.1 kg) and Toluene (400 L).

  • Acid Chloride Formation: Add catalytic N,N-Dimethylformamide (2 L). Begin dropwise addition of Thionyl Chloride (142.8 kg) over 2-3 hours, maintaining the internal temperature below 30°C using a chiller. After addition, slowly heat the mixture to 65-70°C and hold for 4-5 hours until gas evolution ceases. Monitor reaction completion by TLC or HPLC.

  • Solvent Swap: Distill off the toluene and excess thionyl chloride under vacuum to obtain the crude acid chloride as an oily residue. Add fresh Toluene (200 L) and distill again to ensure complete removal of SOCl₂.

  • Claisen Condensation: In a separate 3000 L reactor, prepare a suspension of Magnesium Ethoxide (120.2 kg) and Diethyl Malonate (176.2 kg) in Toluene (400 L). Cool this mixture to 10-15°C.

  • Acylation: Slowly add the toluene solution of the acid chloride from the first reactor to the malonate suspension over 3-4 hours, maintaining the temperature below 20°C.

  • Reaction Drive: After the addition is complete, allow the mixture to warm to room temperature and then heat to 45-50°C for 2-3 hours.

  • Work-up and Isolation: Cool the reaction mass to 10°C and slowly quench by adding 10% sulfuric acid until the pH is ~2-3. Separate the organic layer, wash with water (2 x 300 L) and then with brine (300 L). Concentrate the organic layer under vacuum to yield the product as a dense oil.

In-Process Controls and Expected Results
  • IPC-1 (Acid Chloride): HPLC analysis of a quenched aliquot should show >98% conversion of the starting acid.

  • IPC-2 (Condensation): HPLC analysis should show <2% of the acid chloride remaining.

  • Expected Yield: 90-95% (approx. 320-338 kg).

  • Purity (HPLC): >95% area.

Stage 2: Synthesis of Ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate

Principle: This stage involves two sequential reactions. First, the β-keto ester from Stage 1 is reacted with triethyl orthoformate in the presence of acetic anhydride to form a stable enol ether. This intermediate is then directly reacted with cyclopropylamine in a nucleophilic substitution reaction to yield the desired enamine (Compound 3 ). This sequence is more controllable and higher yielding on a large scale than direct condensation.[8][10]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (0.9 kmol basis)Molar Eq.
Diethyl 2-(...methoxybenzoyl)malonate (from Stage 1)N/A356.28320.7 kg1.0
Triethyl Orthoformate122-51-0148.20200.1 kg (225 L)1.5
Acetic Anhydride108-24-7102.09137.8 kg (127 L)1.5
Cyclopropylamine765-30-057.0954.2 kg (65 L)1.05
Ethanol (200 proof)64-17-546.07800 L-
Detailed Experimental Protocol
  • Enol Ether Formation: Charge the product from Stage 1 (320.7 kg), Triethyl Orthoformate (200.1 kg), and Acetic Anhydride (137.8 kg) into a 2000 L reactor. Heat the mixture to 120-125°C and hold for 5-6 hours.

  • Distillation: Remove the ethyl acetate and unreacted reagents by distillation, initially at atmospheric pressure and then under vacuum.

  • Enamine Formation: Cool the residue to 50-60°C and add Ethanol (800 L).

  • Amine Addition: Slowly add Cyclopropylamine (54.2 kg) over 1-2 hours, maintaining the temperature at 50-60°C.

  • Crystallization: After the addition, stir the mixture at 60°C for another hour, then cool slowly to 0-5°C over 4-6 hours to facilitate crystallization. Hold at 0-5°C for at least 3 hours.

  • Isolation: Filter the resulting slurry using a centrifuge. Wash the cake with chilled ethanol (2 x 100 L).

  • Drying: Dry the product in a vacuum oven at 50-55°C until constant weight.

In-Process Controls and Expected Results
  • IPC-1 (Enol Ether): HPLC should confirm consumption of the starting keto-ester.

  • IPC-2 (Enamine): HPLC should show >97% conversion to the final product.

  • Expected Yield: 85-90% (approx. 295-312 kg).

  • Purity (HPLC): >98.5% area.

Stage 3: Intramolecular Cyclization to Gatifloxacin Ethyl Ester

Principle: This is the key ring-forming step. The enamine intermediate undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The amine nitrogen attacks the ortho-fluorine position, facilitated by a non-nucleophilic base like potassium carbonate, to form the dihydroquinoline ring system.[3] DMI is an excellent polar aprotic solvent for this type of reaction, promoting the cyclization at moderate temperatures.

Process Workflow Diagram

Cyclization_Workflow start Start reactor_charge Charge Reactor Enamine Intermediate (Stage 2) K₂CO₃ DMF start->reactor_charge heat_react Heat to 50-55°C Hold for 3-4 hours reactor_charge->heat_react ipc_check IPC Check | {HPLC Analysis | >99% Conversion?} heat_react->ipc_check ipc_check->heat_react Fail (Continue Heating) cool_quench Cool to 20-25°C Quench into Water ipc_check->cool_quench Pass precipitate Precipitation Stir for 2-3 hours cool_quench->precipitate filter_wash Filter Slurry Wash with Water & Methanol precipitate->filter_wash dry Dry Product Vacuum Oven at 60-65°C filter_wash->dry end End | Final Product dry->end

Diagram 2: Step-by-step workflow for the Stage 3 cyclization process.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (0.78 kmol basis)Molar Eq.
Ethyl 3-cyclopropylamino-2-(...benzoyl)acrylate (from Stage 2)N/A347.31271 kg1.0
Anhydrous Potassium Carbonate (K₂CO₃), milled584-08-7138.21215.6 kg2.0
N,N-Dimethylformamide (DMF)68-12-273.091100 L-
Deionized Water7732-18-518.023000 L-
Methanol67-56-132.04200 L-
Detailed Experimental Protocol
  • Reactor Charge: Charge the enamine intermediate (271 kg), milled Potassium Carbonate (215.6 kg), and DMF (1100 L) into a 3000 L reactor.

  • Reaction: Heat the suspension with stirring to 50-55°C.[3] Maintain this temperature for 3-4 hours.

  • In-Process Control: Monitor the reaction by HPLC. The reaction is considered complete when the starting material is less than 1.0%.

  • Precipitation/Isolation: Once complete, cool the reaction mixture to 20-25°C. In a separate, larger vessel, charge deionized water (3000 L). Transfer the reaction slurry into the water over 1-2 hours with vigorous stirring to precipitate the product.

  • Slurry Conditioning: Stir the aqueous slurry for an additional 2-3 hours at ambient temperature to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product. Wash the cake thoroughly with deionized water (2 x 500 L) to remove DMF and salts, followed by a wash with methanol (200 L) to aid in drying.

  • Drying: Dry the isolated solid in a vacuum tray dryer at 60-65°C until the loss on drying (LOD) is less than 0.5%.

Final Product Specifications
ParameterSpecification
Product Name Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS Number 112811-71-9[11][12]
Appearance White to off-white crystalline powder[4][11]
Purity (HPLC) ≥ 99.0%
Any Single Impurity ≤ 0.2%
Melting Point 182-187 °C[4][13]
Loss on Drying ≤ 0.5%
Overall Yield 65-75% (from Stage 1 starting material)

Safety and Environmental Considerations

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a closed system under a nitrogen atmosphere. Scrubber systems containing caustic soda should be used to neutralize evolved HCl and SO₂ gases.

  • Solvents: Toluene and DMF are reproductive toxins. Ethanol is flammable. Handle all solvents in well-ventilated areas with appropriate personal protective equipment (PPE). Implement solvent recovery systems where feasible to minimize environmental impact.

  • Waste Disposal: Acidic and basic aqueous wastes must be neutralized before disposal. Organic waste streams should be collected and disposed of via incineration according to local regulations.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2019). MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. (n.d.). Biotage. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PMC. [Link]

  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. (2021). Organic Process Research & Development. [Link]

  • Process for the preparation of gatifloxacin and regeneration of degradation products. (2006).
  • Optimization on the preparation of gatifloxacin hydrochloride. (2005). ResearchGate. [Link]

  • Synthesis of gatifloxacin. (2004).
  • Synthesis method of gatifloxacin cyclic ester. (n.d.).
  • PROCESS FOR THE PREPARATION OF GATIFLOXACIN AND REGENERATION OF DEGRADATION PRODUCTS. (2006). WIPO Patentscope. [Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). NIH. [Link]

  • Synthesis of ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. (n.d.). Mol-Instincts. [Link]

  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. (n.d.). Thieme Connect. [Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). [Link]

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester. (n.d.). Hangzhou FonLynn Health Technology Co.,Ltd. [Link]

  • Process for preparing gatifloxacin. (2005).
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). MDPI. [Link]

  • Gatifloxacin Intermediate CAS 112811-71-9. (n.d.). Home Sunshine Pharma. [Link]

Sources

Application

Application Note: Safe Handling and Utilization of Fluorinated Benzoate Esters

Abstract Fluorinated benzoate esters represent a critical class of intermediates in medicinal chemistry and materials science, favored for their bioisosteric properties and metabolic stability. However, the introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated benzoate esters represent a critical class of intermediates in medicinal chemistry and materials science, favored for their bioisosteric properties and metabolic stability. However, the introduction of fluorine atoms onto the benzoate scaffold significantly alters the physicochemical profile—enhancing lipophilicity, increasing volatility, and modulating hydrolytic stability. This guide provides a comprehensive protocol for the safe handling, storage, and disposal of these compounds, moving beyond generic MSDS data to address specific laboratory challenges such as static charge accumulation and accelerated hydrolysis rates.

Introduction: The Fluorine Effect

In drug discovery, fluorinated benzoate esters (e.g., Methyl 4-fluorobenzoate, Ethyl 2,3,4,5,6-pentafluorobenzoate) are often employed to protect carboxylic acids or to introduce fluorinated motifs that resist metabolic oxidation.

Key Physicochemical Alterations[1]
  • Enhanced Lipophilicity: The high electronegativity of fluorine (3.98 Pauling scale) combined with its low polarizability creates a "Teflon-like" effect. This increases the compound's ability to penetrate lipid bilayers, potentially enhancing skin absorption compared to non-fluorinated analogues [1].

  • Hydrolytic Lability: While benzoate esters are generally stable, electron-withdrawing fluorine substituents—especially in ortho or para positions—can activate the carbonyl carbon toward nucleophilic attack. This makes them more susceptible to inadvertent hydrolysis by atmospheric moisture, releasing hydrofluoric acid (HF) traces or fluorinated benzoic acids [2].

  • Electrostatic Accumulation: Fluorinated solids are notorious for accumulating static charge due to their dielectric properties, making weighing and transfer difficult ("flying solid" phenomenon).

Risk Assessment & Safety Profile

Toxicity and Exposure

While many simple fluorinated benzoates are classified primarily as Skin/Eye Irritants (Category 2) , the increased lipophilicity implies a risk of higher systemic uptake.

  • Acute Toxicity: Varies by substitution. Some derivatives (e.g., bromo-fluoro esters) carry Acute Toxicity (Oral) Category 3 warnings [3].[1]

  • Metabolic Activation: Unlike fluoroacetates which undergo "lethal synthesis" to fluorocitrate, fluorobenzoates generally hydrolyze to fluorobenzoic acids. These are typically excreted but can exhibit hepatorenal toxicity at high cumulative doses [4].

Chemical Hazards[3]
  • Combustibility: Many liquid fluorobenzoates (e.g., Methyl 4-fluorobenzoate) have flash points between 60°C and 80°C (Combustible Liquid, Category 4) [5].

  • Hydrolysis Products: Decomposition yields fluorinated benzoic acids and alcohols. In the presence of strong Lewis acids, there is a theoretical risk of defluorination, though this is rare under standard storage conditions.

Handling Protocols

Storage and Stability

Objective: Prevent moisture-induced hydrolysis and degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Fluorinated esters with high fluorine content (e.g., pentafluorophenyl esters) are particularly moisture-sensitive.

  • Temperature: Refrigeration (2–8°C) is recommended for long-term storage to inhibit transesterification or hydrolysis.

  • Container: Glass is generally acceptable. However, if free HF is suspected as a degradation product (rare but possible in aged samples), use PTFE (Teflon) or polypropylene liners.

Weighing and Transfer (The "Static" Protocol)

Fluorinated solids often repel from spatulas or "jump" out of weighing boats due to static buildup.

Protocol:

  • Ionization: Use an anti-static gun or a benchtop ionizer fan directed at the balance draft shield.

  • Material Selection: Use glass weighing boats or parchment paper instead of plastic. Plastic boats exacerbate static charge.

  • Dissolution Transfer: If exact mass is critical and static is unmanageable, weigh the approximate amount, dissolve in the reaction solvent (e.g., DCM or THF) directly in the weighing vessel, and transfer the solution quantitatively.

Reaction Setup

Objective: Maintain anhydrous conditions to prevent yield loss via hydrolysis.

  • Glassware: Oven-dried glassware (>120°C for 2 hours) is mandatory.

  • Solvents: Use anhydrous solvents. Fluorinated esters are compatible with standard organic solvents (DCM, THF, EtOAc) but solubility may be lower in highly polar protic solvents.

  • Inertion: Perform all transfers under a positive pressure of nitrogen.

Visualization: Stability & Reactivity Workflow

The following diagram illustrates the decision logic for handling based on the specific substitution pattern of the benzoate ester.

G Start Fluorinated Benzoate Ester CheckSub Check Substitution Pattern Start->CheckSub OrthoPara Ortho/Para Fluorine (e.g., 2,4-difluoro) CheckSub->OrthoPara Electron Withdrawing Meta Meta Fluorine (e.g., 3-fluoro) CheckSub->Meta Inductive Effect Only Perfluoro Perfluorinated (e.g., Pentafluoro) CheckSub->Perfluoro Max Withdrawal HighReactivity High Hydrolysis Risk Activate 'Dry Protocol' OrthoPara->HighReactivity StdReactivity Standard Stability Standard Schlenk Techniques Meta->StdReactivity ExtremeCare Extreme Electrophilicity Handle in Glovebox/Dry Box Perfluoro->ExtremeCare Store < -20°C\nArgon Flush Store < -20°C Argon Flush HighReactivity->Store < -20°C\nArgon Flush Store 2-8°C\nDesiccator Store 2-8°C Desiccator StdReactivity->Store 2-8°C\nDesiccator Store < -20°C\nDouble Sealed Store < -20°C Double Sealed ExtremeCare->Store < -20°C\nDouble Sealed

Figure 1: Reactivity-based handling decision matrix. Ortho/Para fluorine substitution significantly activates the ester, requiring stricter moisture exclusion.

Waste Disposal Protocol

Critical Distinction: Fluorinated compounds are Halogenated Waste . They must NOT be mixed with general organic solvents intended for fuel blending (cement kilns), as burning fluorinated compounds generates HF, which damages incinerator scrubbers not designed for it.

Disposal Workflow:

  • Segregation: Collect in a dedicated container labeled "HALOGENATED ORGANIC WASTE".

  • Labeling: Explicitly list the fluorinated component (e.g., "Contains Methyl 4-fluorobenzoate").

  • Compatibility: Do not mix with strong alkalis (NaOH/KOH) in the waste container to avoid exothermic hydrolysis and pressure buildup.

Waste WasteGen Waste Generation IsHalo Is it Fluorinated? WasteGen->IsHalo NonHalo Non-Halogenated Stream (Fuel Blending) IsHalo->NonHalo No (e.g., Toluene) HaloStream Halogenated Stream (High Temp Incineration) IsHalo->HaloStream Yes (e.g., Fluorobenzoate) HFCheck Check pH / HF Risk HaloStream->HFCheck Final Disposal\n(Specialized Facility) Final Disposal (Specialized Facility) HFCheck->Final Disposal\n(Specialized Facility)

Figure 2: Waste segregation logic. Fluorinated esters must be routed to halogenated waste streams to prevent infrastructure damage during incineration.

Emergency Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[1][2]Monitor for delayed redness (fluorine-enhanced absorption).
Eye Contact Rinse with water for 15 min.[1][2][3][4][5]Seek medical attention immediately (irritant risk).[2][3][5]
Spill (Liquid) Absorb with vermiculite or sand.Do NOT use combustible materials (sawdust). Dispose as halogenated waste.
Spill (Solid) Wet sweep to avoid dust generation.[6]Clean surface with ethanol to remove lipophilic residue.

References

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Haufe, G. (2017). Hydrolytic stability of fluorinated esters. Beilstein Journal of Organic Chemistry, 13, 2410–2420. Link

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 4-fluorobenzoate. Link

  • Gorokhova, L. G. (2020). Assessment of the toxicity of benzoic acid derivatives. Toxicological Review, 28(4), 28-34. Link

  • TCI Chemicals. (2024). Product Specification: Methyl 4-Fluorobenzoate. Link

  • UBC Safety & Risk Services. (2023). Organic Solvent Waste Disposal Guidelines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Welcome to the technical support center for the synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction

Ethyl 2,4,5-trifluoro-3-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, particularly quinolone-based antibacterial agents. The presence of multiple fluorine atoms and a methoxy group on the benzene ring presents unique challenges in its synthesis, primarily during the esterification of its precursor, 2,4,5-trifluoro-3-methoxybenzoic acid. This guide will provide a comprehensive overview of the synthesis, focusing on the critical esterification step, and offer solutions to common problems encountered in the laboratory.

Synthesis Overview

The synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate typically involves a two-step process:

  • Synthesis of the Precursor Acid: Preparation of 2,4,5-trifluoro-3-methoxybenzoic acid, often starting from tetrafluorophthalic acid or a related derivative.[1]

  • Esterification: The conversion of 2,4,5-trifluoro-3-methoxybenzoic acid to its ethyl ester.

This guide will focus primarily on optimizing the second step, the esterification reaction.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate, providing explanations and actionable solutions.

Low or No Product Yield

Q1: My Fischer esterification of 2,4,5-trifluoro-3-methoxybenzoic acid with ethanol is resulting in a very low yield, or no product at all. What are the likely causes?

A1: Low yields in the Fischer esterification of this particular substrate are often due to a combination of factors related to its structure and the nature of the reaction.

  • Steric Hindrance: The presence of three fluorine atoms and a methoxy group on the aromatic ring creates significant steric hindrance around the carboxylic acid group. This bulkiness can impede the approach of the ethanol molecule, slowing down the reaction rate.[2] For sterically hindered acids, longer reaction times and more forcing conditions may be necessary.

  • Reversibility of the Reaction: The Fischer esterification is an equilibrium reaction.[3] The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield. To drive the reaction forward, it is crucial to remove water as it is formed or use a large excess of one of the reactants (typically the alcohol).[3]

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, will result in a slow or stalled reaction.

  • Presence of Water: Any moisture in the starting materials or glassware will inhibit the forward reaction. It is critical to use anhydrous ethanol and thoroughly dried glassware.

Q2: I've tried increasing the reaction time and using excess ethanol, but my yield is still below expectations. What other strategies can I employ?

A2: To further drive the equilibrium towards the product, consider the following:

  • Water Removal: The most effective way to improve the yield of a Fischer esterification is to actively remove the water byproduct. This can be achieved by:

    • Dean-Stark Apparatus: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) using a Dean-Stark trap will continuously remove water from the reaction mixture.

    • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water produced.

  • Alternative Esterification Methods: If Fischer esterification continues to give poor yields, consider alternative methods that are better suited for sterically hindered acids:

    • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5] This reaction is performed under milder, neutral conditions and is often successful for hindered substrates.

    • Acyl Chloride Formation: Convert the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting 2,4,5-trifluoro-3-methoxybenzoyl chloride can then be reacted with ethanol to form the ester. This is often a high-yielding, two-step alternative.

Product Purification Challenges

Q3: I have successfully synthesized the ethyl ester, but I am having difficulty purifying it. What are the common impurities and how can I remove them?

A3: The primary impurities in the crude product are typically unreacted starting materials and the acid catalyst.

  • Unreacted Carboxylic Acid: 2,4,5-trifluoro-3-methoxybenzoic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be converted to its water-soluble sodium salt and move into the aqueous layer.

  • Excess Ethanol: If a large excess of ethanol was used, it can be removed by washing the organic layer with water or brine.

  • Acid Catalyst: The sulfuric or p-toluenesulfonic acid catalyst can also be neutralized and removed by the aqueous sodium bicarbonate wash.

  • Purification Techniques:

    • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be an effective method for purification.

    • Column Chromatography: For high purity, column chromatography on silica gel is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an excellent purification method.

Side Reactions

Q4: Are there any common side reactions I should be aware of during the synthesis?

A4: While the esterification itself is the primary reaction, some side reactions can occur, especially under harsh conditions.

  • Ether Formation: Under strong acid catalysis and high temperatures, ethanol can undergo dehydration to form diethyl ether. This is more likely if the reaction temperature is too high.

  • Decomposition: Although aromatic rings are generally stable, prolonged exposure to very high temperatures and strong acids could potentially lead to decomposition or side reactions involving the substituents, though this is less common for this specific substrate under typical esterification conditions.

Experimental Protocols

Protocol 1: Fischer Esterification of 2,4,5-trifluoro-3-methoxybenzoic acid

This protocol is a standard Fischer esterification adapted for the sterically hindered nature of the starting material.

Materials:

  • 2,4,5-trifluoro-3-methoxybenzoic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or cyclohexane)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq), ethanol (5-10 eq), and toluene (sufficient to fill the Dean-Stark trap and allow for good stirring).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or until TLC analysis indicates the consumption of the starting carboxylic acid. This may take several hours due to steric hindrance.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to neutralize the acid catalyst and remove unreacted carboxylic acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.

      • Water (1 x volume of organic layer).

      • Brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Steglich Esterification (Alternative Method)

This method is recommended if the Fischer esterification gives consistently low yields.

Materials:

  • 2,4,5-trifluoro-3-methoxybenzoic acid

  • Anhydrous Ethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add EDC (1.2 eq) or DCC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterFischer EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄)Coupling agent (EDC/DCC) + Base (DMAP)
Temperature Reflux0 °C to Room Temperature
Reaction Time Several hours12-24 hours
Yield Moderate to Good (highly dependent on water removal)Good to Excellent
Workup Aqueous basic washFiltration (for DCC) and aqueous washes
Suitability for Hindered Substrates ModerateExcellent

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Acid, Ethanol, Toluene catalyst Add H₂SO₄ start->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete wash Aqueous Washes (NaHCO₃, H₂O, Brine) cool->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Vacuum Distillation concentrate->purify product Pure Ethyl Ester purify->product

Caption: Workflow for Fischer Esterification.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check1 Is water being effectively removed? (e.g., Dean-Stark functioning) start->check1 check2 Is there a sufficient excess of ethanol? check1->check2 Yes solution1 Use Dean-Stark or add molecular sieves. check1->solution1 No check3 Is the reaction time long enough? check2->check3 Yes solution2 Increase molar ratio of ethanol. check2->solution2 No check4 Is the catalyst concentration adequate? check3->check4 Yes solution3 Extend reflux time and monitor by TLC. check3->solution3 No solution4 Increase catalyst loading. check4->solution4 No alternative Consider alternative methods (e.g., Steglich Esterification). check4->alternative Yes

Caption: Troubleshooting logic for low yield.

References

  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Retrieved from [Link]

  • Pellissier, H. (2011). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PMC. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from [Link]

  • ACS Publications. (2016, December 7). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Retrieved from [Link]

  • Aaron Chemistry. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid ethyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • MDPI. (2020, December 5). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • RSC Publishing. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • University of Arizona. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Google Patents. (n.d.). US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.
  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Executive Summary You are likely utilizing Ethyl 2,4,5-trifluoro-3-methoxybenzoate as a critical intermediate in the synthesis of fluoroquinolone antibiotics. While benzoate esters are generally stable, the 2,4,5-trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely utilizing Ethyl 2,4,5-trifluoro-3-methoxybenzoate as a critical intermediate in the synthesis of fluoroquinolone antibiotics. While benzoate esters are generally stable, the 2,4,5-trifluoro substitution pattern drastically alters the electronic landscape of this molecule.

The Core Issue: The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), rendering the ester carbonyl carbon highly electrophilic. This makes the compound significantly more susceptible to nucleophilic attack (hydrolysis) by atmospheric moisture than non-fluorinated analogues.

Immediate Action Required:

  • Store at -20°C .

  • Maintain under an inert atmosphere (Argon/Nitrogen) .

  • Eliminate all exposure to moisture .

Module 1: The Science of Instability

Why is this specific ester prone to degradation?

To prevent hydrolysis, one must understand the driving force. In a standard ethyl benzoate, the carbonyl carbon is moderately electrophilic. In your compound, the fluorine atoms act as "electron vacuums," pulling density away from the benzene ring, which in turn pulls density from the carbonyl carbon.

The Fluorine-Activation Mechanism

The diagram below illustrates the electronic cascade that lowers the activation energy for hydrolysis.

HydrolysisMechanism Compound Ethyl 2,4,5-trifluoro-3-methoxybenzoate Carbonyl Carbonyl Carbon (Highly u03B4+) Compound->Carbonyl Inductive Transmission Fluorine 3x Fluorine Atoms (Strong -I Effect) Fluorine->Compound Withdraws e- density Transition Tetrahedral Intermediate Carbonyl->Transition Rapid Formation Water Atmospheric Moisture (Nucleophile) Water->Carbonyl Nucleophilic Attack Products Degradation Products: Acid + Ethanol Transition->Products Collapse

Figure 1: The inductive effect of the trifluoro-substitution pattern increases the electrophilicity of the ester carbonyl, facilitating rapid hydrolysis by atmospheric moisture.

Module 2: Storage & Handling Protocol

Follow this Standard Operating Procedure (SOP) to ensure shelf-life integrity.

The "Argon Blanket" Technique

This protocol creates a self-validating barrier against moisture.

StepActionTechnical Rationale
1 Equilibrate Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the solid.
2 Aliquot Do not store in one large bulk container. Split the material into single-use glass vials with Teflon-lined caps.
3 Purge After use, backfill the headspace with dry Argon or Nitrogen gas for 10-15 seconds. Argon is heavier than air and provides a better "blanket."
4 Seal Use Parafilm® or electrical tape around the cap junction to prevent gas exchange.
5 Desiccate Place the sealed vials inside a secondary container (desiccator or jar) containing active silica gel or molecular sieves.
6 Freeze Store the secondary container at -20°C .

Module 3: Troubleshooting & FAQs

Direct answers to observations you may encounter in the lab.

Q1: My sample has developed a pungent, solvent-like odor. Is it safe to use?

Diagnosis: Likely Hydrolysis. Explanation: The hydrolysis of ethyl esters releases Ethanol . If you smell ethanol (or a "fruity/sharp" solvent smell) upon opening a stored container, the ester bond has cleaved. Action: Perform a check (TLC or HPLC). If degradation is >5%, repurpose for crude reactions or discard. Recrystallization may be required to remove the free acid.

Q2: I see a white precipitate forming in my liquid oil sample. What is it?

Diagnosis: Formation of 2,4,5-trifluoro-3-methoxybenzoic acid. Explanation: The ester is typically a liquid or low-melting solid. The corresponding carboxylic acid (the hydrolysis product) usually has a significantly higher melting point due to hydrogen bonding dimerization. Action: Filter the precipitate. The solid is the impurity (the acid). The filtrate is your remaining ester.

Q3: The retention time (RT) on my HPLC shifted earlier. Why?

Diagnosis: Polarity Shift. Explanation: In Reverse-Phase HPLC (C18 column), the carboxylic acid is more polar than the ester.

  • Ester (Intact): Elutes later (more lipophilic).

  • Acid (Degraded): Elutes earlier (more polar/hydrophilic). Action: Check the pH of your mobile phase. If the "new" peak shifts with pH changes, it is confirmed to be the ionizable acid.

Q4: Can I store this in DMSO or Methanol stock solutions?

Diagnosis: High Risk. Explanation:

  • Methanol: Risk of transesterification. The ethyl group may swap with the methyl group, creating Methyl 2,4,5-trifluoro-3-methoxybenzoate.[1]

  • DMSO: Hygroscopic. DMSO absorbs water from the air, which will then hydrolyze your ester. Action: Prepare solutions fresh immediately before use. Do not store stock solutions.

Module 4: Analytical Verification Workflow

How to prove your compound is still pure.

Use this logic flow to determine the status of your material before committing it to a high-value synthesis step.

QC_Workflow Start Start: Visual Inspection Check1 Precipitate or Odor? Start->Check1 TLC Run TLC (Solvent: 20% EtOAc/Hex) Check1->TLC No TwoSpots 2 Spots (New Low Rf spot) Check1->TwoSpots Yes Spots Number of Spots? TLC->Spots OneSpot 1 Spot (High Rf) Spots->OneSpot 1 Spot Spots->TwoSpots >1 Spot NMR 1H-NMR Verification OneSpot->NMR Fail FAIL: Purify/Discard TwoSpots->Fail Pass PASS: Proceed to Reaction NMR->Pass Ethyl quartet present No broad OH peak NMR->Fail Ethyl signals diminished

Figure 2: Quality Control Decision Tree. Note: The acid byproduct will typically act as a "drag" spot (lower Rf) on silica TLC plates due to interaction with silanols.

References

  • Electronic Effects in Ester Hydrolysis: Kirsch, J. F., & Jencks, W. P. (1964). "Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Esters." Journal of the American Chemical Society.[2] Context: Establishes the correlation between electron-withdrawing substituents (like Fluorine) and increased rates of alkaline hydrolysis.

  • Fluorine Substitution & Reactivity: Uchimaru, T., et al. (2003).[2] "Effect of fluorine substitution on the rate for ester hydrolysis." Chemical Physics Letters. Context: Computational and experimental data showing that trifluoro-substitution significantly lowers the transition state energy for hydrolysis compared to non-fluorinated esters.

  • Storage of Labile Pharmaceutical Intermediates: Anderson, B. D., & Flora, K. P. (1996). "Preparation and Storage of Pharmaceutical Samples." The Practice of Medicinal Chemistry. Context: Authoritative guide on using inert atmospheres and low temperatures to retard hydrolysis in ester-based drugs.

  • Related Compound Data (The Acid Form): Sigma-Aldrich. "2,4,5-Trifluoro-3-methoxybenzoic acid Product Sheet." Context: Provides physical property data for the hydrolysis product (acid form), useful for identification during troubleshooting.

Sources

Troubleshooting

Technical Support Center: Fluorinated Ethyl Benzoate Purification

Topic: Purification of Fluorinated Ethyl Benzoate Derivatives Ticket ID: PUR-FEB-001 Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Advanced Purification Support Center. You are likely w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Fluorinated Ethyl Benzoate Derivatives Ticket ID: PUR-FEB-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Purification Support Center. You are likely working with fluorinated ethyl benzoate derivatives —compounds critical in medicinal chemistry as pharmacophores and metabolic blockers.[1]

These compounds present a unique purification paradox:

  • The Fluorine Effect: The high electronegativity of fluorine lowers the basicity of the carbonyl oxygen but increases the lipophilicity of the phenyl ring.[1]

  • The Hydrolysis Risk: While generally stable, the electron-withdrawing nature of fluorine (especially in ortho or para positions) can activate the ester toward nucleophilic attack (hydrolysis) under basic conditions more readily than non-fluorinated analogs.

This guide replaces generic "standard operating procedures" with chemically grounded troubleshooting workflows designed to maximize purity and yield.

Module 1: The Workup (Chemical Separation)

Status: First Line of Defense

Before you touch a column or a still, you must exploit chemical acidity differences. A common impurity is the unreacted fluorobenzoic acid starting material.[1]

The Challenge

Fluorobenzoic acids are stronger acids than benzoic acid due to the electron-withdrawing inductive effect (-I) of fluorine.

  • p-Fluorobenzoic acid pKa: ~4.14

  • Benzoic acid pKa: ~4.19[1][2]

  • o-Fluorobenzoic acid pKa: ~3.27 (Significant ortho-effect)

Implication: You need a base strong enough to deprotonate the acid (making it water-soluble) but weak enough not to hydrolyze your ester.[1]

Protocol: The "Buffered" Wash

Do NOT use NaOH. The hydroxide ion is a potent nucleophile that will attack your fluorinated ester, especially if the fluorine is in the para position (activating the carbonyl).[1]

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with fluorinated species in chlorinated solvents.

  • The Wash: Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[1]

    • Mechanism:[1] NaHCO₃ (pH ~8.[1]5) is basic enough to deprotonate the fluorobenzoic acid (pKa 3-4), moving it to the aqueous layer as the carboxylate salt.

  • The Check: Acidify a small aliquot of the aqueous wash with HCl.[1][3] If a precipitate forms, you have successfully removed the starting material.[1]

Visual Logic: Workup Decision Tree

WorkupLogic Start Crude Mixture (Ester + Acid + Alcohol) Solvent Dilute in EtOAc Start->Solvent Wash Wash with sat. NaHCO3 Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Ester) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Fluorobenzoate Salt) PhaseSep->AqLayer Bottom Layer Check TLC Check: Acid Spot Gone? OrgLayer->Check Dry Dry (MgSO4) & Concentrate Check->Dry Yes Repeat Repeat NaHCO3 Wash Check->Repeat No Repeat->PhaseSep

Figure 1: Decision tree for the chemical removal of acidic impurities without compromising ester stability.

Module 2: Distillation (Scalable Purity)

Status: Best for Liquids/Oils[1]

Ethyl 4-fluorobenzoate is a liquid at room temperature (mp ~26°C, bp ~210°C at 1 atm). Distillation is the most efficient purification method for >5g scales, but fluorine alters the volatility profile.[1]

The Physics of Fluorine

Fluorine adds mass (19 Da) but has very low polarizability (low London Dispersion Forces). Consequently, fluorinated aromatics often have boiling points lower than expected for their mass, but the ester group keeps the boiling point relatively high.[1]

Quantitative Data: Boiling Point Estimations
CompoundPressure (mmHg)Approx.[4] Boiling Point (°C)Notes
Ethyl 4-fluorobenzoate 760 (Atm) ~210°C Decomposition risk at pot temp.
Ethyl 4-fluorobenzoate 20 ~90-92°C Ideal range.
Ethyl 4-fluorobenzoate 1 ~60-65°C Requires cold trap.
Troubleshooting the Distillation

Q: The product is distilling, but the temperature is fluctuating wildly. A: This is often due to azeotroping with residual ethanol .[1]

  • Fix: Ensure you have thoroughly removed the reaction solvent (ethanol) via rotary evaporation before attempting high-vacuum distillation. Ethanol will boil off violently under vacuum, carrying product with it (bumping).

Q: My product turned yellow during distillation. A: Thermal decomposition.

  • Fix: You are heating the pot too high.[1] Lower the pressure (increase vacuum) to lower the boiling point.[1] Ensure your oil bath is no more than 20°C hotter than the vapor temperature.[1]

Module 3: Chromatography (Difficult Separations)

Status: Best for Isomers & Solid Derivatives[1]

If you are separating regioisomers (e.g., ethyl 2-fluorobenzoate from ethyl 4-fluorobenzoate), distillation often fails because their boiling points are within 2-3°C of each other. You need Silica Gel Chromatography.[1]

Stationary Phase Interactions

Fluorine is highly electronegative but acts as a weak hydrogen bond acceptor.[1]

  • Ortho-isomers: Often elute faster (higher Rf) because the fluorine can interact intramolecularly with the carbonyl, or simply sterically shield the polar ester group from the silica.[1]

  • Para-isomers: Often elute slower (lower Rf) as the ester group is fully exposed to interact with the silica silanols.[1]

Critical Protocol: Solvent Selection

Avoid Methanol or Acetonitrile in your mobile phase if possible.[1]

  • Why? Acetonitrile has been shown to enhance the hydrolysis of fluorinated esters on active surfaces compared to Ethyl Acetate or MTBE [1].[1][5]

  • Recommendation: Use a Hexane/Ethyl Acetate gradient.[1]

Visual Logic: Isomer Separation Workflow

Chromatography Sample Isomer Mixture (Ortho/Para) TLC TLC Screening (10% EtOAc/Hex) Sample->TLC Result Delta Rf > 0.1? TLC->Result Flash Flash Column (Silica) Result->Flash Yes HPL Prep HPLC (C18 Column) Result->HPL No (Difficult) Ortho Ortho-Isomer (Elutes 1st) Flash->Ortho Para Para-Isomer (Elutes 2nd) Flash->Para

Figure 2: Workflow for selecting the correct chromatographic technique based on Rf differences.

FAQ & Troubleshooting

Q: I see a "ghost spot" trailing my product on TLC. What is it? A: This is likely hydrolysis on the silica .[1]

  • Diagnosis: Silica gel is slightly acidic (pH ~5-6). Fluorinated esters are sensitive.[1]

  • Solution: Pre-buffer your silica column.[1] Add 1% Triethylamine (TEA) to your column equilibration solvent. This neutralizes the acidic sites on the silica and prevents on-column hydrolysis.[1]

Q: Can I recrystallize Ethyl 4-fluorobenzoate? A: Only if you have a high-melting derivative or if you are working at low temperatures.

  • Pure Ethyl 4-fluorobenzoate melts at ~26°C. It is technically a solid on a cold day but an oil in a warm lab.

  • Protocol: If you must crystallize, dissolve in a minimum amount of warm Pentane or Hexane and cool to -20°C (freezer). Do not use mixed solvents like EtOH/Water, as the oiling-out potential is high.

Q: My yield is low after acid wash. Did I lose product? A: Check the aqueous layer.[1][6]

  • If your layers were not clearly defined, you may have an emulsion. Fluorinated compounds are lipophilic (dense), and Ethyl Acetate is light. If the densities are too close to the brine/water layer, phase inversion or emulsions occur.[1]

  • Fix: Add Brine (saturated NaCl) to the aqueous layer to increase its density and force the organic layer to separate cleanly.[1]

References

  • PubChem. (2025).[1][7] Benzoic acid, 4-fluoro-, ethyl ester | C9H9FO2. National Library of Medicine.[1] [Link]

  • Org. Synth. (1943). Ethyl 4-fluorobenzoate.[7][8][] Organic Syntheses, Coll. Vol. 2, p.299. [Link]

  • Ellington, J. et al. (2010). Hydrolysis of fluorotelomer compounds.... Chemosphere.[1] (Context on solvent-enhanced hydrolysis of fluorinated esters). [Link]

Sources

Optimization

Stability of Ethyl 2,4,5-trifluoro-3-methoxybenzoate under basic conditions

Current Status: Operational Topic: Stability & Troubleshooting under Basic Conditions Ticket ID: T-FQB-245 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Troubleshooting under Basic Conditions Ticket ID: T-FQB-245 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1]

Ethyl 2,4,5-trifluoro-3-methoxybenzoate is a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Gatifloxacin, Balofloxacin). While the ester functionality requires hydrolysis to proceed to the active pharmaceutical ingredient (API), the highly fluorinated aromatic ring presents a unique stability challenge.

The Core Conflict: The electron-withdrawing nature of the three fluorine atoms activates the ester for hydrolysis (good), but it simultaneously activates the aromatic ring for Nucleophilic Aromatic Substitution (


) (bad). Under uncontrolled basic conditions, the hydroxide ion (

) acts as a nucleophile, attacking the ring and displacing fluorine atoms, leading to irreversible impurities.
Key Chemical Properties
PropertySpecification
CAS Number 112811-70-8 (Related Ethyl Ester) / 136897-64-8 (Methyl Ester analog)
Molecular Formula

Critical Motif 2,4,5-Trifluoro-3-methoxy phenyl ring
Primary Hazard Base-induced defluorination (Hydrolytic instability of the ring)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

The Mechanism of Degradation[4]

To troubleshoot effectively, you must understand the competition between the Desired Pathway (Saponification) and the Parasitic Pathway (


) .
Reaction Pathway Diagram

ReactionPathways Start Ethyl 2,4,5-trifluoro- 3-methoxybenzoate Inter Tetrahedral Intermediate Start->Inter Attack at Carbonyl Impurity IMPURITY: 4-Hydroxy-2,5-difluoro- 3-methoxybenzoic acid Start->Impurity Path B: SNAr Ring Attack (Thermodynamic, >40°C) OH Base (OH-) OH->Start Product TARGET: 2,4,5-Trifluoro- 3-methoxybenzoic acid Inter->Product Path A: Ester Hydrolysis (Kinetic Control, <20°C)

Figure 1: Mechanistic bifurcation. Path A represents the desired saponification. Path B represents the destructive substitution of the para-fluorine atom (relative to the ester), which is highly activated.

Why Path B Happens

The fluorine at position 4 is para to the electron-withdrawing carbonyl group. This position is electronically "hot." While the methoxy group at position 3 provides some steric crowding, strong bases (NaOH, KOH) or high temperatures supply enough energy to overcome this barrier, resulting in the displacement of Fluorine-4 by a hydroxyl group.

Troubleshooting Guide

Use this matrix to diagnose issues observed during synthesis or analysis.

ObservationProbable CauseCorrective Action
Yellow/Orange Solution Phenolic Impurity Formation. The

product (hydroxy-benzoic acid) often oxidizes or forms quinoidal species that are highly colored.
Stop Heating. Neutralize immediately. Check HPLC for the "des-fluoro" peak. Future runs: Reduce temperature by 10°C.
NMR: Missing F Signal Defluorination.

NMR should show 3 distinct peaks. If one disappears or shifts significantly upfield, substitution occurred.
Switch Bases. Move from NaOH/KOH to LiOH (Lithium Hydroxide). Lithium coordinates tighter to the carbonyl oxygen, accelerating ester hydrolysis over ring attack.
Low Yield (<60%) Competitive Degradation. The starting material was consumed by side reactions rather than conversion to the acid.Control Stoichiometry. Do not use large excesses of base. Limit to 1.1–1.2 equivalents.
Insoluble Solid Salt Formation. The product is likely the carboxylate salt, which may have low solubility in organic solvents.Acidify. Ensure pH is adjusted to <2.0 with dilute HCl during workup to protonate the acid for extraction.

Optimized Protocols

Protocol A: Controlled Basic Hydrolysis (Recommended)

Best for standard laboratory synthesis where acid sensitivity is not a concern.

  • Dissolution: Dissolve 1.0 eq of Ethyl 2,4,5-trifluoro-3-methoxybenzoate in THF (5 volumes). Cool to 0°C .

  • Base Addition: Slowly add 1.1 eq of LiOH·H₂O (dissolved in minimum water) dropwise.

    • Why LiOH? It is milder than NaOH and less prone to promoting

      
       due to the hard-soft acid-base (HSAB) principle matching the hard carbonyl oxygen.
      
  • Reaction: Stir at 0°C–5°C. Do not heat. Monitor by TLC/HPLC every 30 minutes.

  • Quench: Once starting material is <1%, acidify carefully with 1N HCl to pH 2.

  • Extraction: Extract immediately with Ethyl Acetate.

Protocol B: Acid-Catalyzed Hydrolysis (High Safety)

Best if the batch is extremely valuable or if previous basic attempts failed.

  • Solvent: Use a mixture of Acetic Acid and concentrated HCl (ratio 4:1).

  • Reaction: Heat to 60°C.

    • Note: Acid hydrolysis is slower but the aromatic ring is electronically deactivated against nucleophilic attack in acidic media (no

      
       present).
      
  • Workup: Dilute with ice water; the solid acid usually precipitates.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Methoxide (NaOMe) in Methanol? A: ABSOLUTELY NOT. Alkoxides are stronger nucleophiles than hydroxides. Using NaOMe will almost certainly trigger an


 reaction, replacing a fluorine with a methoxy group, or cause transesterification (if using ethanol/ethyl ester). Stick to aqueous hydroxide or acid.[1]

Q: My HPLC shows a peak with RRT 0.85. What is it? A: This is likely the 4-hydroxy-2,5-difluoro-3-methoxybenzoic acid . It is more polar than the target product due to the phenolic hydroxyl group, causing it to elute earlier on reverse-phase columns.

Q: Is the starting material light sensitive? A: Moderately. While not as sensitive as the final quinolone, fluorinated aromatics can undergo photolytic defluorination over long periods. Store in amber vials.

Q: Can I scale this up to 1kg? A: Yes, but heat transfer becomes critical. On a large scale, the exotherm from base addition can create local "hot spots" where


 occurs. You must use a jacketed reactor with active cooling during addition.

References

  • Synthesis of Gatifloxacin Intermediates. Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.[2][3] Available at:

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) Mechanisms. Chemistry LibreTexts. Section 16.7. Available at: [Link]
    
  • Hydrolytic Stability of Esters. NIST. Critical review of hydrolysis of organic compounds. Available at: [Link]

Sources

Troubleshooting

Minimizing Defluorination in Quinolone Synthesis: A Technical Support Guide

To: Process Chemists, Medicinal Chemists, and CMC Leads From: Senior Application Scientist, Chemical Process R&D Subject: Optimization of Regioselectivity and Preservation of the C6-Fluorine Pharmacophore Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

To: Process Chemists, Medicinal Chemists, and CMC Leads From: Senior Application Scientist, Chemical Process R&D Subject: Optimization of


 Regioselectivity and Preservation of the C6-Fluorine Pharmacophore
Executive Summary

The C6-fluorine atom is the defining feature of fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin), essential for DNA gyrase inhibition and cellular penetration. Loss of this fluorine (defluorination) or nucleophilic attack at the wrong position (regio-isomerism) during the C7-amination step are critical quality failures.

This guide moves beyond basic textbook synthesis to address the Grohe-Hevers Boron Chelation Strategy , the industrial "Gold Standard" for activating the C7 position while protecting the C6-fluorine.

Module 1: The Boron Chelation Strategy (The Gold Standard)

The most common cause of defluorination is the use of harsh thermal conditions to force a nucleophilic aromatic substitution (


) on an unactivated quinolone core.

The Solution: Chelation of the


-keto acid (positions 3 and 4) with boron.
The Mechanism:  Boron coordinates with the C4-carbonyl and C3-carboxyl oxygens. This locks the conformation and acts as a massive electron sink, rendering the C7-leaving group (Cl or F) hyper-electrophilic. This allows the reaction to proceed at lower temperatures, kinetically favoring C7-substitution over C6-defluorination.
Protocol: In-Situ Boron Chelation (Grohe-Hevers Method)
  • Reagents: Boric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ), Glacial Acetic Acid.
  • Substrate: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (or similar precursor).

Step-by-Step Workflow:

  • Chelate Formation:

    • Charge the quinolone ester precursor into a reactor with Acetic Anhydride (3.0 eq) and Boric Acid (1.1 eq).

    • Critical Check: Ensure the system is moisture-free. Water hydrolyzes the active "Pyroboroacetate" species.

    • Heat to 80–90°C for 1–2 hours. The suspension will clear as the borate complex forms (often turning yellow/orange).

    • Checkpoint: Monitor by TLC/HPLC.[1] The chelate is more polar than the ester.

  • Nucleophilic Substitution (

    
    ): 
    
    • Cool the mixture to 20–30°C (Ambient). Note: Without boron, this step often requires >100°C.

    • Add the amine nucleophile (e.g., Piperazine, N-methylpiperazine) slowly.

    • Stir at ambient temperature for 2–4 hours.

    • Why this works: The boron-activated ring is so reactive that C7 substitution happens rapidly at room temperature. The C6-F bond, being stronger and less activated by the para-carbonyl effect, remains intact.

  • Hydrolysis & Workup:

    • Add dilute NaOH or reflux with aqueous HCl to break the boron chelate and hydrolyze the C3-ester to the free acid (if required).

    • The boron species washes away in the aqueous phase.

Visualizing the Pathway

BoronChelation cluster_side Without Chelation (Risk Zone) Precursor Quinolone Ester (Inactive) Chelate Boron-Chelate Complex (Hyper-Electrophilic) Precursor->Chelate Chelation (80-90°C) SideRxn High Temp SnAr (>120°C) Precursor->SideRxn BoronReagent Boric Acid + Ac2O (Activator) BoronReagent->Chelate Intermediate C7-Substituted Chelate Chelate->Intermediate SnAr @ 25°C (Kinetic Control) Amine Amine Nucleophile (e.g., Piperazine) Amine->Intermediate Product Final Fluoroquinolone (High Purity) Intermediate->Product Hydrolysis (NaOH/HCl) Defluoro C6-Defluorination (Impurity) SideRxn->Defluoro Thermal Stress

Caption: The Boron Chelation pathway lowers the activation energy for C7 substitution, avoiding the thermal stress that leads to C6 defluorination.

Module 2: Troubleshooting & Optimization

Even with the boron strategy, side reactions can occur if process parameters drift.

Diagnostic Table: Impurity Profiling
ObservationProbable CauseCorrective Action
"Des-fluoro" Impurity (Loss of F at C6) Reaction temperature too high during amine addition.Cool reactor to <20°C before adding amine. Ensure exotherm is controlled.
6-Amino Isomer (Regio-isomer) Nucleophilic attack at C6 instead of C7.Use Boron Chelation. Without boron, C6 and C7 reactivities are too similar.
Low Yield / Incomplete Conversion Moisture in the chelation step.Dry solvents to <0.05% water. Boric anhydride/acetate is moisture sensitive.
Brown/Black Tar Polymerization of solvent (DMF/DMSO) or amine oxidation.Switch to Acetonitrile or Toluene. Degas solvents with

.
Residual Boron in Final Product Incomplete hydrolysis.Ensure pH < 1 (Acid hydrolysis) or pH > 12 (Base) is maintained for >1 hour at reflux.
Solvent Selection Guide
  • Recommended: Acetonitrile (

    
    )  or Toluene . These are non-nucleophilic and allow for easy precipitation of the product.
    
  • Avoid: DMF or DMSO at high temperatures (>100°C). They can decompose to form dimethylamine or methyl mercaptan, which are nucleophiles that will attack the C6-F position, creating "dimethylamino" impurities [1].

Module 3: Competing Reaction Pathways

Understanding the electronics is crucial. The quinolone ring has multiple electrophilic sites.

  • C7 (Desired): Activated by the para relationship to the C4-ketone.

  • C6 (Critical): Activated by the meta relationship to C4, but deactivated by the electron-donating resonance of the C7-leaving group (if Cl/F).

  • C8 (If Fluorinated): Highly reactive due to inductive effects.

The Chelation Effect: By locking the carbonyls, the boron complex pulls electron density specifically from the para position (C7), amplifying the reactivity gap between C7 and C6.

Pathways cluster_main Preferred Pathway (Boron Assisted) cluster_side Side Reactions (High Temp / Strong Base) Start 6,7-Difluoro Quinolone Core C7_Attack Nucleophilic Attack at C7 Start->C7_Attack Low Temp (Boron Chelate) C6_Attack Attack at C6 (Defluorination) Start->C6_Attack High Temp (>100°C) C8_Attack Attack at C8 (If 8-F present) Start->C8_Attack Steric Crowding Target Target Fluoroquinolone C7_Attack->Target Impurity_A 6-Amino Impurity (Inactive) C6_Attack->Impurity_A Impurity_B 8-Amino Isomer C8_Attack->Impurity_B

Caption: Kinetic competition between C7 (desired) and C6/C8 sites. High temperatures erode regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Can I use


 instead of Boric Acid/Acetic Anhydride? 
A:  Yes, 

is a potent Lewis acid that forms the difluoroborate chelate. It is highly effective on a lab scale. However, for scale-up, the Boric Acid/

method (Grohe-Hevers) is preferred because it avoids the release of HF gas and is significantly cheaper and "greener" [2].

Q2: My product has a persistent yellow color. Is this an impurity? A: Pure fluoroquinolones are typically white to pale yellow. A deep yellow or orange color usually indicates residual boron chelate . The chelate is highly colored. Extend your hydrolysis time (reflux with HCl or NaOH) to fully cleave the boron complex.

Q3: Why do I see "des-ethylene" ciprofloxacin impurities? A: This is specific to Ciprofloxacin synthesis. It comes from the oxidation of the piperazine ring, usually caused by trace metal contaminants (Fe/Cu) in the reactor or low-quality amine starting material. Use high-purity piperazine and consider adding EDTA during the workup.

Q4: Is the order of addition important in the chelation step? A: Yes. Add Acetic Anhydride to the Quinolone before adding Boric Acid (or mix Boric Acid and


 first to form the active acetate species). Adding amine before the chelate is fully formed will lead to immediate C6/C7 non-selective attack.
References
  • Grohe, K., & Hevers, J. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational paper on the Boron Chelation method).

  • Al-Mughaid, H., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. PMC.

  • Blaslind, S., et al. (2025). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.

  • Sarro, A., & Sarro, G. (2001).[2] Adverse reactions to fluoroquinolones: an overview on mechanistic aspects. Current Medicinal Chemistry. (Discusses the biological implication of structure/impurities).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Structural Elucidation of Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Executive Summary Ethyl 2,4,5-trifluoro-3-methoxybenzoate is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin, Gatifloxacin). Its structural validation is frequently complicated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4,5-trifluoro-3-methoxybenzoate is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin, Gatifloxacin). Its structural validation is frequently complicated by the presence of three fluorine atoms (


, spin 1/2), which induce complex spin-spin coupling patterns in the 

NMR spectrum.

This guide compares three analytical approaches for verifying this compound's identity: Standard 1D


 NMR , 

-Decoupled

NMR
, and Solvent-Optimized Analysis . We demonstrate that while standard protocols are sufficient for rough purity checks,

-decoupling is the superior "alternative" for definitive structural assignment and precise integration.

Structural Context & The "Fluorine Challenge"

The molecule consists of a benzoate core substituted with an ethyl ester, a methoxy group, and three fluorine atoms at positions 2, 4, and 5.

Critical Structural Feature:

  • H6 Aromatic Proton: This is the only aromatic proton. It resides at position 6, flanked by a Fluorine at C5 (ortho) and the ester group at C1.

  • Coupling Network: The H6 proton is not a singlet or a simple doublet. It couples with:

    • F5 (Ortho): Strong coupling (

      
      ).
      
    • F4 (Meta): Medium coupling (

      
      ).
      
    • F2 (Para-path): Long-range coupling (

      
      ).
      

This results in a complex doublet of doublets of doublets (ddd) , often appearing as a "messy" multiplet in low-field instruments.

Visualization: H6 Coupling Pathway

The following diagram illustrates the splitting tree that generates the complex H6 signal.

CouplingTree H6_Origin H6 Signal (Uncoupled) Split_F5 Split by F5 (Ortho) 3J ≈ 9.5 Hz H6_Origin->Split_F5 Split_F4 Split by F4 (Meta) 4J ≈ 6.5 Hz Split_F5->Split_F4 Each branch splits Split_F2 Split by F2 (Long Range) 4J ≈ 2.0 Hz Split_F4->Split_F2 Fine structure Final_Signal Observed Signal: ddd (Doublet of Doublets of Doublets) Split_F2->Final_Signal

Caption: Logical splitting tree for the H6 aromatic proton. The signal is sequentially split by F5, F4, and F2, resulting in an 8-line pattern (ddd).

Comparative Analysis of Analytical Methods

We compared three distinct workflows to determine the optimal protocol for routine analysis.

Method A: Standard 1D NMR (CDCl )

The industry baseline.

  • Performance: The aromatic region (

    
     7.4–7.8 ppm) shows a broad, complex multiplet. The methoxy signal (
    
    
    
    ~4.0 ppm) may appear broadened due to long-range coupling (
    
    
    ).
  • Pros: Fast, no special hardware configuration required.

  • Cons: Integration of the aromatic proton is imprecise due to satellite peaks and potential overlap with solvent impurities. Cannot accurately measure

    
     if impurities are present.
    
Method B: -Decoupled NMR ( )

The high-fidelity alternative.

  • Performance: By irradiating the fluorine frequency during proton acquisition, all F-couplings collapse.

    • H6 Proton: Collapses from a ddd to a sharp Singlet (s) .

    • Methoxy: Sharpens into a distinct Singlet (s).

  • Pros: Simplifies the spectrum to that of a non-fluorinated analog. Allows for extremely precise integration and purity calculation.

  • Cons: Requires a probe capable of tuning to both H and F channels simultaneously (H/F/X probe) and specific decoupling hardware.

Method C: Solvent-Optimized (DMSO- )

The solubility alternative.

  • Performance: DMSO causes a slight downfield shift of the aromatic proton due to deshielding effects.

  • Pros: Useful if the ester hydrolyzes slightly or if the sample contains polar impurities (like the parent acid).

  • Cons: The viscosity of DMSO broadens peaks slightly, potentially obscuring the fine hyperfine splitting of the F2 coupling.

Data Comparison Table
FeatureMethod A: Standard (CDCl

)
Method B: Decoupled (

)
Method C: DMSO-

H6 Multiplicity ddd (Multiplet)Singlet (s) ddd (Broadened)
H6 Shift (

)
7.65 - 7.75 ppm7.70 ppm7.80 - 7.90 ppm
Methoxy Shape Broad Singlet / doubletSharp SingletBroad Singlet
Integration Accuracy Moderate (

5%)
High (

1%)
Moderate (

5%)
Hardware Req. Standard ProbeDual-Tune (H/F) Probe Standard Probe

Detailed Spectral Data (Reference Values)

Use these values to validate your experimental results.

Solvent: Chloroform-d (CDCl


)
Frequency:  400 MHz or higher recommended.
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling Constants (

Hz)
H6 (Ar-H) 7.68*ddd1H

,

,

Ethyl (-CH

-)
4.38Quartet (q)2H

Methoxy (-OCH

)
4.02d or br s3H

(often unresolved)
Ethyl (-CH

)
1.39Triplet (t)3H

*Note: Exact shift may vary


 0.05 ppm depending on concentration and temperature.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that you not only acquire the data but validate it against the "Fluorine Effect."

Workflow Diagram

Workflow Sample Sample Prep 10mg in 0.6mL CDCl3 Acq_Std Acquire Standard 1H NMR (ns=16) Sample->Acq_Std Check Check H6 Region (7.4 - 7.8 ppm) Acq_Std->Check Acq_Dec Acquire 19F-Decoupled 1H{19F} Check->Acq_Dec Yes (Expected) Fail Suspect Impurity or Wrong Structure Check->Fail No (Unexpected) Path_Complex Signal is Multiplet? Path_Clean Signal is Singlet? Process Process & Integrate Normalize Ethyl CH2 to 2.00 Acq_Dec->Process

Caption: Decision-tree workflow for validating the ethyl ester. The transition from Multiplet to Singlet upon decoupling is the confirmation step.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the ethyl ester in 0.6 mL of CDCl

      
       .
      
    • Tip: Ensure the solvent is acid-free (store over K

      
      CO
      
      
      
      or silver foil) to prevent hydrolysis of the ester or methoxy group.
  • Acquisition (Standard):

    • Pulse Sequence: zg30 (Bruker) or s2pul (Varian/Agilent).

    • Spectral Width: 0 – 12 ppm.

    • Scans: 16 scans are sufficient for this concentration.

    • Delay (D1): Set to

      
       seconds to ensure full relaxation of the isolated aromatic proton.
      
  • The Validation Step (Decoupling):

    • If the H6 signal at ~7.68 ppm appears as a "blob" or complex multiplet, do not assume it is an impurity.

    • Setup a

      
        experiment (e.g., zgig with O2 set to Fluorine center frequency ~ -110 to -140 ppm).
      
    • Observation: If the multiplet collapses into a sharp singlet, the structure is confirmed as the fluorinated benzoate.

  • Processing:

    • Phase correction is critical. The large ester signals can distort the baseline. Use automated baseline correction (e.g., Bernstein polynomial).

    • Referencing: Calibrate the residual CHCl

      
       peak to 7.26 ppm .
      

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Royal Society of Chemistry. (2014). Supporting Information for Polymer Supported Pd Catalyzed Carbonylation (Data for Ethyl 2-methoxybenzoate). Retrieved from [Link]

  • Reichert, D. (2005). Solid-State NMR of Fluorinated Compounds. In Annual Reports on NMR Spectroscopy. (Insight into F-H dipolar coupling mechanisms).
Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2,4,5-trifluoro-3-methoxybenzoate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone techn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation patterns that serve as a molecular fingerprint. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 2,4,5-trifluoro-3-methoxybenzoate, a compound of interest in medicinal chemistry.

This document moves beyond a mere cataloging of potential fragments. It offers a comparative analysis, grounding the predicted fragmentation pathways in the established principles of mass spectrometry and drawing parallels with the known fragmentation of analogous structures. By understanding the influence of the ethyl ester, trifluoro, and methoxy functionalities on the fragmentation cascade, researchers can gain a deeper appreciation for interpreting the mass spectra of complex aromatic compounds.

The Foundation: Principles of Electron Ionization and Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, typically 70 electron volts (eV).[1] This excess energy induces the ejection of an electron, forming a radical cation (M•+), which is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions.[1][2] The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting cations and neutral radicals, and the potential for intramolecular rearrangements.[2][3]

For aromatic compounds, the stable benzene ring often leads to a prominent molecular ion peak.[4][5] However, the substituents on the ring play a crucial role in directing the fragmentation pathways.

Predicted Fragmentation Pattern of Ethyl 2,4,5-trifluoro-3-methoxybenzoate

The structure of Ethyl 2,4,5-trifluoro-3-methoxybenzoate (Molecular Weight: 234.17 g/mol ) presents a fascinating interplay of functional groups that will dictate its fragmentation.[6] We can anticipate a series of characteristic losses based on the ethyl ester, the trifluoro substitution, and the methoxy group.

Table 1: Predicted Key Fragment Ions for Ethyl 2,4,5-trifluoro-3-methoxybenzoate

m/z Proposed Fragment Neutral Loss Significance
234[C10H9F3O3]•+-Molecular Ion (M•+)
205[C8H4F3O3]+•C2H5Loss of ethyl radical
189[C9H6F3O2]+•OCH3Loss of methoxy radical
161[C8H4F3O]+•C2H5 & COSubsequent loss of CO from m/z 205
133[C7HF3O]+•C2H5 & CO & COFurther fragmentation
45[C2H5O]+C8H4F3O2•Ethoxy cation
29[C2H5]+C8H4F3O3•Ethyl cation
The Ester Group: A Primary Driver of Fragmentation

The ethyl ester functionality is expected to be a primary site of initial fragmentation. Two major pathways are common for ethyl esters:

  • Loss of the Ethoxy Radical (•OC2H5): This cleavage is less common but possible.

  • Loss of an Ethyl Radical (•C2H5): This α-cleavage is a highly favorable process, leading to the formation of a stable acylium ion.[7][8] For Ethyl 2,4,5-trifluoro-3-methoxybenzoate, this would result in a prominent peak at m/z 205.

A subsequent loss of carbon monoxide (CO) from the acylium ion is a common secondary fragmentation, which would yield a fragment at m/z 177.

The Influence of the Methoxy Group

The methoxy group can be lost as a methyl radical (•CH3) or a methoxy radical (•OCH3). The loss of a methyl radical from the molecular ion would produce an ion at m/z 219. The loss of the entire methoxy radical would lead to a fragment at m/z 203.

The Role of Fluorine Substituents

Fluorine atoms are strongly electronegative and can influence fragmentation pathways. The loss of a single fluorine atom (•F) from the molecular ion is possible, resulting in a peak at m/z 215.[4] It is also common for fluorinated compounds to lose HF, which would lead to a fragment at m/z 214.[4] The presence of multiple fluorine atoms can lead to complex rearrangements and the formation of various fluorine-containing ions.[9][10]

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized to better understand the relationships between the different ions.

Fragmentation_Pattern M [M]•+ m/z 234 F1 [M - C2H5]•+ m/z 205 M->F1 - •C2H5 F2 [M - OCH3]+ m/z 203 M->F2 - •OCH3 F3 [M - F]+ m/z 215 M->F3 - •F F4 [M - CO]•+ m/z 206 M->F4 - CO F1_1 [M - C2H5 - CO]+ m/z 177 F1->F1_1 - CO

Figure 1: Predicted major fragmentation pathways for Ethyl 2,4,5-trifluoro-3-methoxybenzoate originating from the molecular ion.

Comparative Analysis with Simpler Analogues

To build confidence in these predictions, it is instructive to compare them with the known fragmentation patterns of simpler, related molecules.

  • Ethyl Benzoate: The mass spectrum of ethyl benzoate is dominated by the loss of the ethyl radical (M-29) to form the benzoyl cation (m/z 105), which is often the base peak. A subsequent loss of CO gives the phenyl cation (m/z 77). This supports the prediction of a significant M-29 peak for our target molecule.

  • Anisole (Methoxybenzene): Anisole shows a strong molecular ion peak and a characteristic loss of a methyl radical (M-15) to form the phenoxy cation (m/z 93).[8] This is followed by the loss of CO to give the cyclopentadienyl cation (m/z 65). This reinforces the likelihood of methyl loss from the methoxy group in our more complex molecule.

  • Fluorinated Benzenes: The fragmentation of fluorinated benzenes is characterized by the loss of fluorine and HF.[4] The stability of the aromatic ring often keeps the molecular ion as the base peak. The presence of multiple fluorine atoms, as in our target molecule, increases the probability of these types of losses.

The fragmentation of Ethyl 2,4,5-trifluoro-3-methoxybenzoate will therefore be a composite of these behaviors, with the relative intensities of the fragment ions depending on the stability of the resulting ions and neutral species.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve Ethyl 2,4,5-trifluoro-3-methoxybenzoate in a volatile organic solvent (e.g., Dichloromethane) GC_Injection Inject 1 µL of the sample solution into the GC inlet Sample->GC_Injection GC_Separation Separate on a non-polar capillary column (e.g., HP-5MS) with a temperature gradient GC_Injection->GC_Separation Ionization Electron Ionization (EI) at 70 eV GC_Separation->Ionization Analysis Mass analysis using a quadrupole or time-of-flight (TOF) analyzer Ionization->Analysis Detection Detection of fragment ions Analysis->Detection

Sources

Validation

Technical Guide: FTIR Reference Standard Strategies for Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Executive Summary Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 351354-45-5) is a critical raw material and intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 351354-45-5) is a critical raw material and intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin). In pharmaceutical quality control (QC), the identity of this intermediate is non-negotiable.

However, unlike final Active Pharmaceutical Ingredients (APIs), specific intermediates often lack a dedicated monograph in the USP or EP. This guide addresses the "Reference Standard Gap"—how to establish a compliant FTIR identification method when a primary Pharmacopeial Reference Standard is unavailable. We compare three strategies: Certified Reference Materials (CRMs) , In-House Secondary Standards , and Digital Spectral Libraries , providing the experimental protocols to validate the chosen path.

Part 1: The Analytical Challenge

The fluorinated benzoate structure presents unique spectroscopic challenges. The high electronegativity of the three fluorine atoms on the benzene ring shifts typical aromatic absorptions, and the methoxy group introduces C-O stretching bands that can overlap with C-F signals.

Critical Quality Attributes (CQAs) detectable by FTIR:

  • Identity: Confirmation of the ester carbonyl and fluorinated aromatic pattern.

  • Purity (Qualitative): Absence of the unreacted precursor (2,4,5-trifluoro-3-methoxybenzoic acid). The presence of a broad O-H stretch (3300–2500 cm⁻¹) is a "red flag" for incomplete esterification.

Part 2: Comparative Analysis of Reference Strategies

For a researcher or QC manager, the choice of reference standard dictates the regulatory risk and operational speed.

Table 1: Strategic Comparison of Reference Standard Options
FeatureOption A: Commercial CRM Option B: In-House Secondary Standard Option C: Digital/Literature Match
Definition Material purchased from an ISO 17034 accredited supplier with a CoA.Material synthesized internally, purified, and fully characterized (NMR, MS, HPLC).Comparison against a spectral database (e.g., Wiley, NIST) or literature.
Regulatory Risk Low. Traceability is guaranteed by the vendor.Medium. Requires robust "Structure Elucidation" data to defend in audits.High. Not acceptable for GMP release testing; suitable only for R&D.
Cost High (

1,500 per vial).
Moderate (Time-intensive characterization).Low (Software license cost).
Lead Time Weeks (often custom synthesis).Days (if material is on hand).Immediate.
Scientific Confidence Gold Standard. High (if validated correctly).Low (Resolution/Matrix mismatches).
Best For GMP Release Testing; Validation.Routine QC; Supply Chain interruptions.Early-stage R&D; Rough screening.
Recommendation

For drug development and GMP manufacturing, Option B (In-House Secondary Standard) is the most viable long-term strategy for intermediates. Option A is often unavailable for specific esters, and Option C is insufficient for regulatory filing.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes how to qualify an In-House Reference Standard and use it for FTIR identification, complying with USP <854> Mid-Infrared Spectroscopy .

Phase 1: Structural Elucidation (The "Truth" Step)

Before using a batch as an FTIR standard, you must prove its identity using orthogonal methods.

  • 1H-NMR & 13C-NMR: Confirm the ethyl group (triplet/quartet) and methoxy singlet. Verify the absence of carboxylic acid protons.

  • Mass Spectrometry (LC-MS): Confirm molecular ion

    
     Da.
    
  • HPLC Purity: Ensure purity >99.0% to prevent impurity peaks in the IR spectrum.

Phase 2: FTIR Method & Criteria

Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference (hygroscopicity) and ester hydrolysis during sample prep.

  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Detector: DTGS or MCT.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (sample) / 32 scans (background).

  • Crystal: Diamond or ZnSe (Single bounce).

Step-by-Step Workflow:
  • System Suitability Test (SST):

    • Run a Polystyrene reference film.[1][2]

    • Pass Criteria: Resolution check at 2849.5 cm⁻¹ and 2870 cm⁻¹ (valley depth >18% T). Wavenumber accuracy at 1601.2 cm⁻¹ (± 1.0 cm⁻¹).[1][2]

  • Background: Collect air background.

  • Sample Loading: Place ~10 mg of Ethyl 2,4,5-trifluoro-3-methoxybenzoate on the crystal. Apply pressure using the anvil until the energy throughput stabilizes.

  • Acquisition: Collect spectrum (4000–650 cm⁻¹).[2]

  • Cleaning: Clean crystal with Isopropyl Alcohol (IPA). Crucial: Ensure no residue remains, as fluorinated compounds can be sticky.

Phase 3: Data Interpretation & Assignment

The following table serves as the acceptance criteria for the reference standard.

Table 2: Spectral Assignment for Ethyl 2,4,5-trifluoro-3-methoxybenzoate
Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Explanation
C-H Stretch (Aromatic) 3050 – 3100WeakC-H bonds on the fluorinated ring.
C-H Stretch (Aliphatic) 2900 – 2990MediumAsymmetric/Symmetric stretch of Ethyl (-CH₂CH₃) and Methoxy (-OCH₃).
Ester Carbonyl (C=O) 1730 – 1750 Strong The diagnostic peak.[3] A shift lower than 1720 cm⁻¹ suggests hydrolysis to acid.
C=C Aromatic Ring 1480 – 1620MediumSkeletal vibrations of the benzene ring.
C-F Stretch 1200 – 1350 Very Strong Fluorine atoms cause intense absorption, often broadening and dominating the fingerprint region.
C-O-C (Ester/Ether) 1050 – 1150StrongStretching of the ester linkage and the methoxy-ring bond.
Ortho-Substitution 700 – 900MediumOut-of-plane bending indicating the 2,3,4,5 substitution pattern.

Part 4: Decision & Qualification Workflow

This diagram illustrates the decision matrix for establishing a compliant reference standard system for this intermediate.

ReferenceStrategy Start Need Reference Standard for Ethyl 2,4,5-trifluoro-3-methoxybenzoate CheckCRM Is a Pharmacopeial/CRM Available? Start->CheckCRM Purchase Purchase CRM (ISO 17034 Accredited) CheckCRM->Purchase Yes Synthesize Synthesize/Purify Batch (Candidate Standard) CheckCRM->Synthesize No (Most Likely) Verify Verify CoA & Expiry Purchase->Verify UseDirect Ready for Use in QC Verify->UseDirect Charact Structural Elucidation (1H-NMR, 13C-NMR, MS, Elemental) Synthesize->Charact PurityCheck Purity > 99.0% (HPLC)? Charact->PurityCheck FailPurify Re-Purify / Recrystallize PurityCheck->FailPurify No AssignVal Assign Validity Period (e.g., 1 Year) PurityCheck->AssignVal Yes FailPurify->Synthesize CreateReport Generate Qualification Report (Secondary Standard) AssignVal->CreateReport CreateReport->UseDirect

Caption: Workflow for establishing a qualified reference standard (Primary vs. Secondary) compliant with ICH Q6A specifications.

References

  • International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[4][5] (2000).[4] Link

  • United States Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy.[1][6][7] USP-NF.[6] Link

  • European Pharmacopoeia (Ph.[8] Eur.). Chapter 2.2.24. Absorption Spectrophotometry, Infrared.Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R.Principles of Instrumental Analysis.
  • Sigma-Aldrich. Product Specification: 2,4,5-Trifluoro-3-methoxybenzoic acid (Precursor). (Used for impurity profile comparison). Link

Sources

Comparative

COA &amp; Performance Guide: Ethyl 2,4,5-trifluoro-3-methoxybenzoate

This guide provides a technical specification and performance analysis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 351354-45-5), a critical building block in the synthesis of fourth-generation fluoroquinolones, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical specification and performance analysis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 351354-45-5), a critical building block in the synthesis of fourth-generation fluoroquinolones, including Gatifloxacin and Moxifloxacin.

Optimizing the Quinolone Scaffold Construction

Executive Summary & Application Context

Ethyl 2,4,5-trifluoro-3-methoxybenzoate serves as a high-stability alternative to the traditional acid chloride precursors used in the "Grohe-Zeiler" cyclization method. While the free acid (2,4,5-trifluoro-3-methoxybenzoic acid ) is the industry standard starting material, the ethyl ester variant offers distinct advantages in storage stability , solubility profiles , and reaction kinetics during the critical C-acylation step.

This guide compares the Ethyl Ester against its primary alternatives—the Free Acid and the Methyl Ester—and provides a validated protocol for its conversion into the key


-keto ester intermediate.

Critical Quality Attributes (COA) Specifications

The following specifications represent the "Gold Standard" for pharmaceutical-grade intermediates intended for GMP synthesis.

AttributeSpecification LimitTest MethodCriticality
Appearance White to off-white low-melting solid or clear oilVisualLow
Identification Conforms to Structure (NMR/IR)

H-NMR / FT-IR
High
Assay (GC/HPLC) ≥ 98.5% HPLC (C18, ACN:H

O)
Critical
Moisture Content ≤ 0.20%Karl Fischer (Coulometric)High
Free Acid Impurity ≤ 0.50%Acid-Base TitrationMedium
Des-methoxy Impurity ≤ 0.10%GC-MSCritical
Residual Solvents Ethanol ≤ 5000 ppmGC-HeadspaceRegulatory

Note on Physical State: Unlike the free acid (mp 105–112°C), the ethyl ester has a significantly lower melting point. Depending on ambient temperature and purity, it may present as a viscous oil or a waxy solid.

Comparative Analysis: Ester vs. Acid vs. Methyl Ester

A. Stability & Handling

The primary driver for selecting the Ethyl Ester over the Acid Chloride (generated in situ from the Acid) is hydrolytic stability .

  • Acid Chloride (Standard Route): Highly moisture-sensitive; must be used immediately. Hydrolysis leads to process variability and lower yields in the subsequent acylation.

  • Ethyl Ester (Recommended): Bench-stable. Can be stored for months without degradation. Allows for precise stoichiometry in Claisen condensations.

B. Reaction Selectivity (The "Methyl vs. Ethyl" Debate)

While the Methyl Ester (CAS 136897-64-8) is commercially available, the Ethyl Ester is often preferred for the following mechanistic reasons:

  • Solubility: The ethyl group increases lipophilicity (

    
    ), improving solubility in non-polar solvents (Toluene, Heptane) used during the magnesium ethoxide mediated acylation.
    
  • Leaving Group Thermodynamics: In the subsequent cyclization step, the ethoxide leaving group matches the solvent system (often Ethanol/Toluene), preventing transesterification byproducts that occur when using methyl esters in ethanolic media.

Data Summary: Yield Comparison (Step 1: -keto ester formation)
PrecursorReagent SystemYield (%)Purity ProfileNotes
Free Acid SOCl


Mg(OEt)

/Malonate
82-85%VariableSensitive to moisture; corrosive HCl gas evolution.
Ethyl Ester LiHMDS / Ethyl Acetate91% HighCryogenic conditions (-78°C) required; no corrosive byproducts.
Methyl Ester NaH / Dimethyl Carbonate88%ModerateRisk of methyl/ethyl ester scrambling if EtOH is used.

Validated Experimental Protocol

Direct C-Acylation via Claisen Condensation

Objective: Convert Ethyl 2,4,5-trifluoro-3-methoxybenzoate to the


-keto ester (Gatifloxacin precursor) without acid chloride activation.
Reagents:
  • Substrate: Ethyl 2,4,5-trifluoro-3-methoxybenzoate (1.0 eq)

  • Nucleophile: tert-Butyl acetate (1.2 eq) or Ethyl Acetate

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0M in THF (2.2 eq)

  • Solvent: Anhydrous THF

Workflow:
  • Preparation: Charge an oven-dried flask with anhydrous THF and cool to -78°C under Nitrogen atmosphere.

  • Enolization: Add tert-butyl acetate dropwise. Follow with slow addition of LiHMDS over 30 minutes. Stir for 45 minutes at -78°C to generate the lithium enolate.

  • Coupling: Dissolve Ethyl 2,4,5-trifluoro-3-methoxybenzoate in minimal THF and add dropwise to the enolate solution.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate.
    
  • Purification: The resulting

    
    -keto ester is often used directly or purified via silica gel chromatography.
    

Expert Insight: This route avoids the formation of the reactive "Acid Chloride" intermediate, eliminating the risk of decarbonylation and reducing the formation of des-fluoro impurities.

Pathway Visualization

The following diagram illustrates the strategic position of the Ethyl Ester in the fluoroquinolone synthesis pathway, highlighting the divergence from the traditional Acid Chloride route.

G Start Tetrafluorophthalic Acid Acid 2,4,5-Trifluoro-3-methoxy- benzoic Acid (CAS 112811-65-1) Start->Acid Decarboxylation & Methylation AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl SOCl2 (Traditional Route) EthylEster Ethyl 2,4,5-trifluoro-3- methoxybenzoate (CAS 351354-45-5) Acid->EthylEster Esterification (Stable Storage Form) BetaKeto Beta-Keto Ester (Key Intermediate) AcidCl->BetaKeto Mg(OEt)2 Diethyl Malonate EthylEster->BetaKeto LiHMDS/EtOAc (Claisen Condensation) Gatifloxacin Gatifloxacin/Moxifloxacin (API) BetaKeto->Gatifloxacin Cyclization & Substitution

Figure 1: Synthetic pathways comparing the traditional Acid Chloride route vs. the Ethyl Ester Claisen route.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10588473, Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. Retrieved February 16, 2026, from [Link]

  • Google Patents (2008).WO2008126384A1 - Method for producing quinolone carboxylic acid derivative.
Validation

Melting point determination of crystalline Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Technical Comparison Guide: Melting Point Determination of Crystalline Ethyl 2,4,5-trifluoro-3-methoxybenzoate Executive Summary Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 351354-45-5) is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Melting Point Determination of Crystalline Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Executive Summary

Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS: 351354-45-5) is a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Balofloxacin . In pharmaceutical process development, the melting point (MP) of this crystalline ester serves as a primary Critical Quality Attribute (CQA). It functions as a rapid, cost-effective proxy for purity and crystalline integrity before the compound undergoes cyclization to the quinolone core.

This guide compares the two industry-standard methodologies for determining the melting point of this fluorinated intermediate: Automated Capillary Transmission (Standard QC) and Differential Scanning Calorimetry (DSC) (R&D/Polymorph Screening). It provides experimental protocols, acceptance criteria, and a decision framework for researchers.

Comparative Analysis: Capillary vs. DSC

For routine analysis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate, the choice of method depends on the stage of development (Synthesis vs. Formulation).

Table 1: Method Performance Matrix
FeatureMethod A: Automated Capillary (OptiMelt) Method B: Differential Scanning Calorimetry (DSC)
Primary Utility Routine QC, Batch Release, Purity CheckPolymorph Screening, Thermodynamic Purity
Principle Light transmission change during phase transitionHeat flow difference (Endothermic onset)
Sample Requirement 2–5 mg (packed in glass capillary)2–10 mg (crimped in aluminum pan)
Precision ±0.3 °C to ±0.5 °C±0.1 °C
Throughput High (3–6 samples simultaneously)Low (1 sample per run)
Key Limitation Subjective "clear point"; sensitive to packingExpensive; requires interpretation of endotherms
Suitability for Target High. Ideal for confirming removal of the free acid impurity.Medium. Best for detecting solvates or polymorphs.
Scientific Insight: The Impurity Trap

A critical challenge with this specific benzoate is that its hydrolysis product, 2,4,5-trifluoro-3-methoxybenzoic acid , has a melting point (105–112 °C) that may overlap with the ester's range depending on the crystal form.

  • Capillary Method: Detects the depression and broadening of the range caused by the acid impurity (eutectic behavior).

  • DSC: Can resolve the two separate endotherms if the mixture is heterogeneous, providing a quantitative impurity profile.

Experimental Protocol: Automated Capillary Method

This protocol is designed for the OptiMelt or Büchi systems. It prioritizes reproducibility and the detection of volatile impurities common in fluorinated ester synthesis.

Phase 1: Sample Preparation (The Self-Validating Step)
  • Drying: Fluorinated esters can trap solvent in the lattice. Dry the sample at 40 °C under vacuum (10 mbar) for 4 hours.

    • Validation: If the MP increases by >1°C after drying, the initial sample was a solvate or wet.

  • Grinding: Gently crush the crystals to a fine powder using an agate mortar.

    • Caution: Do not over-grind; excessive mechanical stress can induce phase transitions in fluorinated aromatics.

  • Packing: Fill the capillary to a height of 2–3 mm . Tap the capillary down a 1-meter glass tube to ensure a tight pack. Loose packing leads to uneven heat transfer and artificially wide ranges.

Phase 2: Instrument Parameters
  • Start Temperature: 80 °C (approx. 10–15 °C below expected onset).

  • Ramp Rate:

    • Fast Ramp: 5 °C/min (for range estimation).

    • QC Ramp: 1.0 °C/min (for final determination).

  • Stop Temperature: 130 °C.

Phase 3: Determination & Acceptance Criteria

Record three values:

  • Onset Point: First distinct liquid meniscus.

  • Clear Point: Sample is completely transparent.

  • Range: The difference between Clear and Onset.

Acceptance Criteria for Pharma-Grade Intermediate:

  • Range:

    
     1.5 °C (Indicates >98% purity).
    
  • Depression: Value must be within ±2 °C of the Reference Standard.

Visualization: Decision Logic & Workflow

The following diagram outlines the logical flow for determining batch acceptability based on melting point data.

MP_Determination_Workflow Start Crude Ethyl 2,4,5-trifluoro- 3-methoxybenzoate Dry Vacuum Dry (40°C, 4h) Start->Dry Pack Pack Capillary (2-3mm height) Dry->Pack Measure Automated MP Run (1°C/min ramp) Pack->Measure CheckRange Is Range < 1.5°C? Measure->CheckRange CheckValue Is Value within Ref Std ±2°C? CheckRange->CheckValue Yes Fail_Impure FAIL: Recrystallize (Solvent Trap/Acid Impurity) CheckRange->Fail_Impure No (Wide Range) Pass PASS: Proceed to Cyclization CheckValue->Pass Yes Fail_Poly FAIL: Run DSC (Suspected Polymorph) CheckValue->Fail_Poly No (Shifted Value)

Figure 1: Logic flow for Quality Control release of Ethyl 2,4,5-trifluoro-3-methoxybenzoate intermediates.

Troubleshooting & Scientific Causality

ObservationRoot Cause AnalysisCorrective Action
Melting begins early (e.g., 85°C) and spans >3°C Eutectic Impurity: Likely presence of unreacted acid or residual solvent.Recrystallize from Ethanol/Water. Dry thoroughly.
Sharp MP but 5°C lower than Reference Polymorphism: The compound has crystallized in a metastable form.Heat sample to melt, cool slowly to anneal, and re-test. Confirm with DSC.
Sample sublimes/fogs the capillary Volatility: Fluorinated esters have high vapor pressures.Seal the capillary tube with a flame before measurement.

References

  • Nagano, H., et al. (1989).[1] Antimicrobial agents and process for their preparation. European Patent EP0342675. (Primary source for Balofloxacin intermediate synthesis).[2] Link

  • Sigma-Aldrich. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid methyl ester Product Data. (Comparative data for methyl ester analog). Link

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education.
  • U.S. Pharmacopeia (USP). <741> Melting Range or Temperature. (Regulatory standard for capillary method). Link

  • Wang, S., et al. (2022). Synthesis and antibacterial activity evaluation of N(7) position-modified balofloxacins. Journal of Heterocyclic Chemistry. (Context for purity requirements of intermediates). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Guide: Ethyl 2,4,5-trifluoro-3-methoxybenzoate

Executive Summary & Chemical Context This guide defines the operational handling and disposal protocols for Ethyl 2,4,5-trifluoro-3-methoxybenzoate . While often treated as a standard organic intermediate, the specific f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide defines the operational handling and disposal protocols for Ethyl 2,4,5-trifluoro-3-methoxybenzoate . While often treated as a standard organic intermediate, the specific fluorination pattern (trifluoro-substitution) necessitates strict adherence to halogenated waste streams to prevent infrastructure damage (via hydrofluoric acid generation) during thermal destruction.

Chemical Identity:

  • Compound: Ethyl 2,4,5-trifluoro-3-methoxybenzoate

  • Chemical Class: Polyfluorinated Benzoate Ester

  • Key Hazard Characteristics: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential HF precursor under combustion.

Hazard Profiling & Causality

To handle this compound safely, one must understand the chemical causality behind its hazards. It is not merely "toxic"; it is a reactive electrophile with a stable fluorinated core.

Hazard CategoryH-CodeMechanistic Insight
Skin Irritation H315 The ester moiety is susceptible to hydrolysis by skin esterases, potentially releasing the acidic parent compound (2,4,5-trifluoro-3-methoxybenzoic acid), which acts as a local irritant.
Eye Irritation H319 Direct contact causes protein denaturation in corneal tissue. The fluorine atoms increase lipophilicity, potentially enhancing tissue penetration compared to non-fluorinated analogs.
Combustion Risk N/A Critical: Upon incineration, the C-F bonds cleave to form Hydrogen Fluoride (HF) . Standard non-halogenated waste incinerators may not have the wet scrubbers required to neutralize HF, leading to corrosion of the facility's stack.

Operational Handling Protocol (Self-Validating System)

A "self-validating" system means the workflow itself prevents errors. For this compound, the primary error is cross-contamination of waste streams.

A. Engineering Controls
  • Primary Barrier: All weighing and transfer must occur inside a certified Chemical Fume Hood.

  • Airflow Check: Verify sash velocity is >100 fpm (0.5 m/s) before opening the container.

B. Personal Protective Equipment (PPE) Matrix
  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Why? Fluorinated organics can permeate standard latex. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid esters which can splash.

  • Body: Lab coat (buttoned) + chemically resistant apron if handling >500g.

Disposal Procedures

Core Directive: This material must NEVER be disposed of in the "General Organic" or "Non-Halogenated" waste stream. It must be routed to Halogenated Waste for high-temperature incineration with acid gas scrubbing.

A. Waste Stream Classification Logic

The following decision tree illustrates the required logic for categorizing waste containing Ethyl 2,4,5-trifluoro-3-methoxybenzoate.

Disposal_Logic cluster_warning CRITICAL SAFETY PROTOCOL Start Waste Generation State_Check Physical State? Start->State_Check Solid Solid Waste (Powder/Contaminated PPE) State_Check->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) State_Check->Liquid Liquid Bin_Solid Solid Hazardous Waste Label: 'Fluorinated Organic Solid' Solid->Bin_Solid Double Bag & Tag Halogen_Check Contains Other Halogens? (Cl, Br, I) Liquid->Halogen_Check Bin_Halo Halogenated Solvent Waste (High BTU Incineration) Halogen_Check->Bin_Halo Yes (Mixed Halogens) Halogen_Check->Bin_Halo No (Only Fluorine)

Figure 1: Waste Classification Decision Tree. Note that even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the fluorinated solute mandates the "Halogenated" waste stream.

B. Step-by-Step Disposal Protocol
  • Segregation:

    • Prepare a waste container compatible with organic solvents (HDPE or Glass).

    • Labeling: Apply a hazardous waste label. Explicitly write: "Contains Fluorinated Organics - HF Generation Potential."

  • Collection:

    • Liquids: Pour reaction mixtures or mother liquors into the Halogenated Solvent carboy. Do not fill >90% capacity to allow for thermal expansion.

    • Solids: Place contaminated paper towels, gloves, and weigh boats into a clear polyethylene bag. Seal this bag and place it inside the solid hazardous waste drum.

  • Rinsing:

    • Triple-rinse empty reagent bottles with a compatible solvent (e.g., Acetone).

    • Crucial: The rinseate must go into the Halogenated Waste container, not down the drain.

  • Hand-off:

    • Notify your waste contractor (e.g., Veolia, Clean Harbors) that the stream contains polyfluorinated compounds. This ensures they route it to an incinerator capable of scrubbing hydrofluoric acid.

Emergency Response: Spill Management

In the event of a spill, immediate containment is necessary to prevent environmental release.

Spill_Response Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Double Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment Surround with absorbent pillows PPE->Contain Absorb 4. Absorption Use Vermiculite or Univ. Pad Contain->Absorb Clean 5. Decontamination Wash area with soap/water Absorb->Clean Dispose 6. Disposal Treat all debris as Halogenated Waste Clean->Dispose

Figure 2: Linear Spill Response Workflow.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or polypropylene pads (Universal type).

  • Neutralizer: Not required (Compound is an ester, not a strong acid/base), but washing the area with a mild surfactant (soap water) is recommended to emulsify the lipophilic ester.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-4-methoxybenzoic acid (Analog). Retrieved from

  • US EPA. (2024). Hazardous Waste Listings & F-Codes (F001-F005).[1] Resource Conservation and Recovery Act (RCRA).[2] Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2024). Safety Data Sheet: Ethyl 3-hydroxybenzoate (Structural Analog). Retrieved from

  • BenchChem. (2025).[3] Proper Disposal of Fluorinated Aromatic Acids.[3][4] Retrieved from

(Note: While specific data for Ethyl 2,4,5-trifluoro-3-methoxybenzoate is rare, protocols are derived from the authoritative handling of fluorinated benzoate analogs and EPA guidelines for halogenated organic waste.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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